JNJ-1661010
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOSTKQCZEAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384599 | |
| Record name | JNJ 1661010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681136-29-8 | |
| Record name | JNJ-1661010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ 1661010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-1661010 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-1661010: A Technical Guide to its Fatty Acid Amide Hydrolase (FAAH) Inhibition Pathway
This technical guide provides an in-depth overview of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, quantitative data, and experimental methodologies.
Core Mechanism of Action: FAAH Inhibition
This compound functions as a selective, and slowly reversible inhibitor of FAAH.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] By inhibiting FAAH, this compound effectively increases the levels of endogenous cannabinoids like anandamide at their sites of action, thereby enhancing their signaling.[4] This targeted elevation of endocannabinoid tone is a strategic approach to achieve therapeutic effects while potentially avoiding the undesirable side effects associated with direct cannabinoid receptor agonists.[2]
The inhibition mechanism of this compound is covalent, where the urea carbonyl group of the molecule acts as an electrophile that carbamylates the catalytic serine residue (Ser241) in the active site of FAAH.[4] This modification is characterized as a slow, time and temperature-dependent reversible process.[4]
Signaling Pathway of FAAH Inhibition by this compound
The signaling pathway affected by this compound is central to the endocannabinoid system. Under normal physiological conditions, FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, terminating its signaling.[2] this compound blocks this degradation, leading to an accumulation of anandamide. Elevated anandamide levels result in enhanced activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling cascades that can modulate pain, inflammation, and mood.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and in vivo activity.
| Parameter | Species | Value | Reference |
| IC50 | Rat | 10 nM | [5][6] |
| IC50 | Human | 12 nM | [5][6] |
| Selectivity | FAAH-1 vs FAAH-2 | >100-fold | [1][6] |
| In Vivo Administration (Rat) | Dose | Effect | Reference |
| Intraperitoneal (i.p.) | 20 mg/kg | >85% FAAH inhibition in the brain for up to 4 hours | [5] |
| Intraperitoneal (i.p.) | 20 mg/kg | 1.4-fold increase in brain anandamide levels 4 hours post-dose | [4] |
| Intraperitoneal (i.p.) | 50 mg/kg | Significant attenuation of thermal hyperalgesia in the carrageenan model | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro FAAH Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against rat and human FAAH.
Methodology:
-
Recombinant rat or human FAAH enzyme is pre-incubated with varying concentrations of this compound.
-
A fluorescent substrate is added to initiate the enzymatic reaction.
-
The rate of hydrolysis of the substrate is measured using a fluorometer.
-
The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo FAAH Inhibition and Anandamide Elevation in Rats
Objective: To assess the in vivo efficacy of this compound in inhibiting brain FAAH activity and elevating anandamide levels.
Methodology:
-
Male Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg) or vehicle.
-
At various time points post-administration (e.g., 4 hours), animals are euthanized.
-
Brains are rapidly excised and homogenized.
-
FAAH activity in brain homogenates is measured using an ex vivo enzymatic assay as described above.
-
Anandamide levels in brain tissue are quantified using liquid chromatography-mass spectrometry (LC-MS).
Animal Models of Pain
This compound has demonstrated efficacy in various preclinical models of pain.
-
Mild Thermal Injury (MTI) Model: This model of acute tissue injury pain is used to assess the analgesic effects of compounds. This compound has been shown to reverse tactile allodynia in this model.[4]
-
Chung Spinal Nerve Ligation (SNL) Model: This is a widely used model of neuropathic pain. This compound has also shown efficacy in reversing tactile allodynia in the SNL model.[4]
-
Carrageenan-induced Inflammatory Pain Model: This model is used to evaluate the anti-inflammatory and analgesic properties of a compound. This compound has been shown to significantly attenuate thermal hyperalgesia in this model.[5]
Conclusion
This compound is a well-characterized FAAH inhibitor with potent activity against both rat and human enzymes. Its mechanism of action, centered on the enhancement of endocannabinoid signaling through the prevention of anandamide degradation, has been validated in both in vitro and in vivo studies. The compound's ability to produce analgesic and anti-inflammatory effects in various preclinical models without causing the motor impairments associated with direct CB1 agonists highlights the therapeutic potential of this pharmacological approach. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FAAH inhibitors and the broader endocannabinoid system.
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
JNJ-1661010: A Technical Guide to a Selective FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of the FAAH signaling pathway and a representative experimental workflow are included to facilitate understanding.
Chemical Structure and Properties
This compound, also known as Takeda-25, is a synthetic organic compound belonging to the piperazine aryl urea class of molecules.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide | [2] |
| SMILES | O=C(NC1=CC=CC=C1)N2CCN(C3=NC(=NS3)C4=CC=CC=C4)CC2 | |
| Molecular Formula | C₁₉H₁₉N₅OS | |
| Molecular Weight | 365.45 g/mol | |
| CAS Number | 681136-29-8 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
| Solubility | Soluble to 100 mM | In DMSO | |
| Soluble to 10 mM | In ethanol |
Mechanism of Action and Pharmacology
This compound is a selective and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like anandamide (AEA).[2][3] By inhibiting FAAH, this compound increases the levels of AEA in the brain and peripheral tissues, thereby potentiating the activity of cannabinoid receptors.[3]
The mechanism of inhibition involves the covalent carbamylation of the catalytic serine residue (Ser241) in the active site of FAAH by the urea carbonyl group of this compound.[3] Mass spectral analysis of the this compound-FAAH complex has confirmed this covalent modification, with the aniline fragment acting as a leaving group.[3] Although the inhibition is covalent, it is also slowly reversible, as demonstrated by dialysis experiments where enzyme activity can be partially recovered over time.[3]
Table 2: Pharmacological Data for this compound
| Parameter | Species | Value | Reference |
| IC₅₀ | Human FAAH | 12 nM | [2] |
| IC₅₀ | Rat FAAH | 10 nM | |
| In Vivo Efficacy | Rat | Brain penetrant and active | [2] |
Signaling Pathway
The inhibition of FAAH by this compound leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that are associated with analgesic and anti-inflammatory effects.
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of this compound against FAAH using a fluorometric assay.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of the microplate.
-
Add the diluted this compound solutions to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
-
Monitor the increase in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30 minutes).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental Workflow for In Vitro FAAH Inhibition Assay.
In Vivo Animal Models
This compound has been evaluated in various animal models of pain and inflammation.[3] Below are the detailed protocols for two commonly used models.
This model is used to induce mechanical allodynia, a key symptom of neuropathic pain.[4][5]
Animals: Male Sprague-Dawley rats (100-250 g).[4]
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a dorsal midline incision to expose the L4 to L6 vertebrae.[4]
-
Remove the L6 transverse process to expose the L4 to L6 spinal nerves.[4]
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[4]
-
Close the muscle and fascia with sutures and the skin incision with wound clips.[4]
-
Allow the animals to recover for a minimum of 3 days before behavioral testing.[4]
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold is recorded as a measure of mechanical sensitivity.
-
Administer this compound (e.g., intraperitoneally) and repeat the behavioral testing at various time points to assess its analgesic effect.
This model is used to induce thermal hyperalgesia, a measure of inflammatory pain.[6]
Animals: Male Sprague-Dawley rats.
Injury Procedure:
-
Anesthetize the rat.
-
Create a full-thickness scald burn on a specific area of the skin (e.g., 30% of the total body surface area) by immersing the area in hot water (e.g., 98°C) for a short duration (e.g., 10 seconds) using a template to control the burn size.[6][7]
-
Immediately after the injury, provide fluid resuscitation.[8]
Behavioral Testing (Thermal Hyperalgesia):
-
Place the rat on a hot plate apparatus with the temperature set to a noxious level (e.g., 55°C).
-
Measure the latency for the rat to exhibit a pain response (e.g., licking or jumping).
-
Administer this compound and repeat the hot plate test at different time points to evaluate its effect on thermal hyperalgesia.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of FAAH with demonstrated efficacy in preclinical models of pain. Its mechanism of action, involving the slow, reversible covalent inhibition of FAAH, leads to the potentiation of endogenous cannabinoid signaling. The detailed chemical, pharmacological, and experimental data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development targeting the endocannabinoid system.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 6. Small animal models of thermal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. :: Clinical and Experimental Emergency Medicine [ceemjournal.org]
JNJ-1661010: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1661010 is a potent, selective, and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Introduction: The Endocannabinoid System and FAAH
The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain, inflammation, mood, and memory. A key component of this system is the endogenous cannabinoid ligand, N-arachidonoylethanolamine, commonly known as anandamide. The biological actions of anandamide are terminated through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH)[1]. Inhibition of FAAH presents an attractive therapeutic strategy by potentiating the endogenous signaling of anandamide, thereby offering potential analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists[1].
This compound emerged from drug discovery efforts aimed at identifying potent and selective FAAH inhibitors. Patents for this compound, a piperazine aryl urea, were first disclosed by Johnson & Johnson in 2006[2].
Mechanism of Action
This compound acts as a selective and reversible inhibitor of FAAH[3][4]. Its mechanism involves the covalent modification of the catalytic serine residue (Ser241) within the active site of the FAAH enzyme[2]. Mass spectral analysis has shown that the urea carbonyl of this compound acts as an electrophile, carbamylating Ser241, with the aniline fragment serving as a leaving group[2].
While the inhibition is covalent, it is also slowly reversible. Dialysis experiments have demonstrated that while enzyme activity remains substantially inhibited at 4°C, significant recovery of activity is observed at 22°C over 18 hours. This indicates a time and temperature-dependent release of the compound from the active site, distinguishing it from true irreversible inhibitors[2]. This compound exhibits high selectivity for FAAH, with no discernible activity against other serine hydrolases at therapeutic concentrations[2].
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 Value |
| FAAH | Human | 12 nM[3][4], 33 nM[5] |
| FAAH | Rat | 34 nM[5] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Dosage | Route |
| T1/2 | 35 mins | 10 mg/kg | i.p. |
| Cmax | 1.58 µM | 10 mg/kg | i.p. |
| CL | 0.032 mL/min/kg | 10 mg/kg | i.p. |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats
| Effect | Dosage | Route | Details |
| Brain FAAH Inhibition | 20 mg/kg | i.p. | >85% inhibition for up to 4 hours. At 24 hours, FAAH activity recovered to only 25% of untreated values[1][2]. |
| Brain Anandamide Elevation | 20 mg/kg | i.p. | Increased by a factor of 1.4 at 4 hours post-dosing[2]. |
| Analgesia (Mild Thermal Injury Model) | 20 mg/kg | i.p. | Reversal of tactile allodynia[1][2]. |
| Analgesia (Chung Spinal Nerve Ligation Model) | 20 mg/kg | i.p. | Reversal of tactile allodynia[1][2]. |
| Analgesia (Carrageenan-induced Inflammatory Pain) | 50 mg/kg | i.p. | Significant attenuation of thermal hyperalgesia[1]. |
Signaling Pathway and Experimental Workflows
Anandamide Signaling Pathway
The following diagram illustrates the signaling pathway of anandamide and the role of FAAH, which is inhibited by this compound.
Experimental Workflow: Preclinical Evaluation of this compound
The diagram below outlines a typical preclinical workflow for evaluating a novel FAAH inhibitor like this compound.
Detailed Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol is a generalized method for determining the IC50 value of a test compound against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in FAAH assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound solution. Include wells with vehicle (DMSO in assay buffer) as a positive control (100% enzyme activity) and wells without the enzyme as a negative control (background).
-
Add the recombinant FAAH enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 360 nm, emission at 465 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Chung Model of Neuropathic Pain (Spinal Nerve Ligation)
This is a widely used model to induce mechanical allodynia, a key symptom of neuropathic pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a dorsal midline incision at the lumbar level to expose the paraspinal muscles.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days to allow for the full development of neuropathic pain.
Behavioral Testing (Mechanical Allodynia):
-
Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the ligated side.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) using a method such as the up-down method. A significant decrease in PWT on the ligated side compared to the contralateral side or baseline indicates mechanical allodynia.
Drug Administration and Efficacy Assessment:
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle to the rats.
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 120 minutes) to assess the analgesic effect. A significant increase in PWT after this compound administration compared to the vehicle group indicates efficacy.
In Vivo Mild Thermal Injury (MTI) Model
This model is used to induce a state of thermal hyperalgesia and tactile allodynia.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Injury Induction:
-
Anesthetize the rat.
-
Immerse one hind paw in a heated water bath (e.g., 52.5°C for 45 seconds).
-
Allow the animals to recover.
Behavioral Testing (Tactile Allodynia):
-
Similar to the Chung model, assess mechanical allodynia using von Frey filaments on the injured paw at baseline and after the thermal injury.
Drug Administration and Efficacy Assessment:
-
Administer this compound or vehicle.
-
Measure the paw withdrawal threshold at various time points post-dosing to evaluate the reversal of tactile allodynia.
Conclusion
This compound is a well-characterized FAAH inhibitor with a distinct mechanism of action and demonstrated preclinical efficacy in various models of pain. Its ability to selectively and reversibly inhibit FAAH, leading to an elevation of endogenous anandamide levels, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of FAAH inhibitors as a novel class of therapeutic agents.
References
- 1. Inactivation of Anandamide Signaling: A Continuing Debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
The Function and Mechanism of JNJ-1661010: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1661010 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme pivotal in the degradation of endocannabinoids. By impeding FAAH activity, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, leading to the modulation of the endocannabinoid system. This targeted action produces significant analgesic and anti-inflammatory effects, as demonstrated in a variety of preclinical models. This document provides a comprehensive technical guide on the function, mechanism of action, and experimental validation of this compound, presenting key data in a structured format and visualizing the underlying biological pathways and experimental procedures.
Core Function: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound functions as a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is a key enzyme responsible for the hydrolysis and subsequent inactivation of a class of endogenous lipid signaling molecules known as N-acylethanolamines (NAEs), the most prominent of which is anandamide (AEA), an endocannabinoid.[3] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to its accumulation in the brain and peripheral tissues.[4] This elevation of anandamide levels enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in a range of physiological effects, including analgesia and anti-inflammation.[3][5]
Mechanism of Action
The inhibitory action of this compound on FAAH is characterized as a slow, reversible, covalent modification.[4][6] Mass spectral analysis has revealed that the urea carbonyl group of this compound acts as an electrophile, covalently modifying the catalytic serine residue (Ser241) within the active site of FAAH.[4] The aniline fragment of the molecule functions as a leaving group in this interaction.[4]
Dialysis experiments have shown that while the inhibition is substantial and persistent, it is not irreversible.[4] Enzyme activity can be significantly recovered over time, particularly at higher temperatures (22°C compared to 4°C), indicating a time and temperature-dependent release of the compound from the enzyme's active site.[4] This covalent yet reversible mechanism contributes to its sustained in vivo activity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| IC50 | Human | 12 nM | [7] |
| IC50 | Rat | 10 nM | [7] |
| Selectivity | FAAH-1 vs. FAAH-2 | >100-fold | [6][7] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Dose (i.p.) | Effect | Reference |
| Mild Thermal Injury (MTI) | Rat/Mouse | 20 mg/kg | Dose-dependently reverses tactile allodynia (approx. 90% max efficacy at 30 min) | [7] |
| Spinal Nerve Ligation (SNL) | Rat | 20 mg/kg | Reverses tactile allodynia by 60.8% at 30 min | [7] |
| Carrageenan-induced Inflammatory Pain | Rat | 50 mg/kg | Significant attenuation of hyperalgesia at 30 min | [7] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters in Rats
| Parameter | Dose (i.p.) | Value | Time Point | Reference |
| Plasma Cmax | 20 mg/kg | 26.9 µM | 0.75 h | [7] |
| Brain Cmax | 20 mg/kg | 6.04 µM | 2 h | [7] |
| Brain FAAH Inhibition | 20 mg/kg | ≥85% | Up to 4 h | [3][7] |
| Brain Anandamide (AEA) Elevation | 20 mg/kg | Up to 1.4-fold increase | 4 h post-dosing | [4] |
| Brain FAAH Activity Recovery | 20 mg/kg | Recovered to only 25% of untreated values | 24 h | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vivo evaluation.
Experimental Protocols
While specific, detailed laboratory protocols are proprietary and vary between research groups, the following outlines the general methodologies employed in the characterization of this compound based on published literature.
In Vitro FAAH Inhibition Assay
-
Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., rat brain).
-
Substrate: A fluorescent or radiolabeled substrate of FAAH, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA) or [3H]-anandamide.
-
Assay Principle: The assay measures the rate of substrate hydrolysis by FAAH in the presence and absence of the inhibitor (this compound).
-
General Procedure:
-
Pre-incubate a known concentration of the FAAH enzyme with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction after a specific time.
-
Quantify the product of the enzymatic reaction. For fluorescent substrates, this is done using a fluorometer. For radiolabeled substrates, liquid scintillation counting is used after separation of the product from the substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
In Vivo Models of Pain
-
Animals: Typically, adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
-
Animals are anesthetized.
-
The L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Animals are allowed to recover for a period (e.g., 2 weeks) to develop neuropathic pain symptoms.
-
Tactile allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined.
-
This compound or vehicle is administered, and paw withdrawal thresholds are measured at various time points post-dosing.
-
-
Mild Thermal Injury (MTI) Model of Acute Tissue Injury Pain:
-
A mild thermal injury is induced on the plantar surface of the hind paw.
-
Tactile allodynia is assessed using von Frey filaments as described for the SNL model.
-
The effect of this compound on reversing the allodynia is measured.
-
Ex Vivo FAAH Activity and Anandamide Level Measurement
-
Sample Collection: Following in vivo dosing with this compound, animals are euthanized at specified time points. Brains are rapidly excised, and specific regions (e.g., whole brain, cortex) are dissected and frozen.
-
Ex Vivo FAAH Activity Assay:
-
Brain tissue is homogenized in a suitable buffer.
-
The protein concentration of the homogenate is determined.
-
The FAAH activity in the homogenate is measured using an in vitro FAAH inhibition assay as described above, typically with a radiolabeled substrate.
-
-
Anandamide Quantification by LC-MS/MS:
-
Lipids are extracted from the brain homogenate using a solvent system (e.g., chloroform/methanol).
-
An internal standard (e.g., deuterated anandamide) is added for accurate quantification.
-
The lipid extract is dried and reconstituted in a suitable solvent.
-
The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of anandamide present.
-
Conclusion
This compound is a well-characterized FAAH inhibitor with a distinct mechanism of action that leads to the potentiation of endocannabinoid signaling. Its efficacy in preclinical models of pain, coupled with a clear understanding of its molecular interactions and in vivo pharmacodynamics, underscores the therapeutic potential of targeting the FAAH enzyme for the management of pain and other neurological disorders. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. adooq.com [adooq.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Effects of JNJ-1661010 on Anandamide Levels
This technical guide provides a comprehensive overview of the effects of this compound, a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), on anandamide (AEA) levels. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in pharmacology and drug development.
Introduction: this compound and the Endocannabinoid System
This compound is a potent, selective, and reversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other pathways. This mechanism of action has positioned FAAH inhibitors like this compound as promising therapeutic agents for various conditions, including pain, anxiety, and inflammatory disorders.[3]
Anandamide, an endogenous arachidonic acid derivative, plays a crucial role in regulating a wide array of physiological processes, including pain perception, mood, appetite, and memory. Its signaling is tightly controlled by its synthesis on demand and rapid enzymatic degradation by FAAH. Pharmacological inhibition of FAAH offers a more nuanced approach to modulating the endocannabinoid system compared to direct-acting cannabinoid receptor agonists, as it amplifies the endogenous anandamide signaling in a spatially and temporally specific manner.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on FAAH through a slow and reversible covalent modification of the enzyme's active site.[4] Mass spectral analysis has confirmed that the urea carbonyl group of this compound acts as an electrophile, covalently modifying the catalytic serine residue (Ser241) of FAAH.[4] This modification blocks the access of anandamide to the catalytic site, preventing its hydrolysis into arachidonic acid and ethanolamine.[3]
The inhibition is characterized as time- and temperature-dependent.[4] While enzyme activity remains substantially inhibited after dialysis at 4°C, significant recovery of activity is observed at 22°C, indicating the reversible nature of the covalent bond.[4] this compound also exhibits high selectivity for FAAH-1 over FAAH-2, with a reported selectivity of over 100-fold.[1][5]
Quantitative Effects on Anandamide Levels
Preclinical studies in rodents have demonstrated the in vivo efficacy of this compound in elevating brain anandamide levels.
| Parameter | Value | Species | Tissue | Dose & Route | Time Point | Reference |
| Anandamide Elevation | Up to 1.4-fold increase | Rat | Brain | 20 mg/kg (i.p.) | 4 hours post-dosing | [4] |
| FAAH Inhibition (ex vivo) | >85% | Rat | Brain | 20 mg/kg (i.p.) | Up to 4 hours | [3] |
| FAAH Recovery (ex vivo) | ~25% of untreated values | Rat | Brain | 20 mg/kg (i.p.) | 24 hours post-dosing | [4] |
| In Vitro IC50 (human) | 12 nM | Human | Recombinant | N/A | N/A | [2][5] |
| In Vitro IC50 (rat) | 10 nM | Rat | Recombinant | N/A | N/A | [5] |
These data indicate that a single intraperitoneal dose of this compound can produce a significant and sustained inhibition of FAAH in the brain, leading to a measurable increase in anandamide levels.[3][4]
Experimental Protocols
The following outlines a typical experimental workflow for assessing the in vivo effects of this compound on anandamide levels.
4.1. Animal Model and Drug Administration
-
Species: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation: this compound is typically dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, such as a mixture of ethanol, Cremophor EL, and saline.
-
Administration: A single dose of this compound (e.g., 20 mg/kg) or vehicle is administered via i.p. injection.
4.2. Tissue Collection and Processing
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the time course of FAAH inhibition and anandamide elevation.
-
Tissue Extraction: Brains are rapidly excised, and specific regions (e.g., cortex, hippocampus) may be dissected on ice.
-
Homogenization: Tissues are homogenized in an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.
4.3. Anandamide Quantification
-
Lipid Extraction: An organic solvent extraction (e.g., using chloroform/methanol) is performed on the tissue homogenates to isolate the lipid fraction containing anandamide.
-
Analytical Method: Anandamide levels are quantified using liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity. An internal standard (e.g., deuterated anandamide) is used for accurate quantification.
4.4. Ex Vivo FAAH Activity Assay
-
Assay Principle: The activity of FAAH in tissue homogenates is measured by monitoring the hydrolysis of a radiolabeled or fluorescently tagged anandamide substrate.
-
Procedure: A portion of the tissue homogenate is incubated with the substrate, and the formation of the product (e.g., radiolabeled arachidonic acid) is measured over time.
-
Data Analysis: FAAH activity in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.
Pharmacological Consequences of Elevated Anandamide
The elevation of anandamide levels by this compound is associated with significant pharmacological effects in preclinical models. The compound has demonstrated efficacy in animal models of:
-
Acute Tissue Injury Pain: this compound reversed tactile allodynia in the rat mild thermal injury model.[3]
-
Neuropathic Pain: It showed a significant effect in reversing mechanical allodynia in the Chung spinal nerve ligation model.[3][4]
-
Inflammatory Pain: A 50 mg/kg i.p. dose attenuated thermal hyperalgesia in the rat carrageenan paw model.[3]
Importantly, these analgesic effects were observed at doses that did not produce motor impairment, a common side effect of direct-acting CB1 receptor agonists.[4]
Conclusion
This compound is a well-characterized FAAH inhibitor that effectively and reversibly elevates endogenous anandamide levels in the brain. Its mechanism of action, involving the covalent modification of the FAAH active site, has been elucidated. Preclinical data robustly support its ability to increase anandamide concentrations, leading to desirable pharmacological outcomes, particularly in the context of pain management. The detailed experimental protocols provide a framework for further investigation into the therapeutic potential of this compound and other FAAH inhibitors.
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
JNJ-1661010: An In-Depth Technical Guide to its Selectivity for FAAH-1 over FAAH-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective FAAH-1 inhibitor, JNJ-1661010, with a specific focus on its differential activity towards FAAH-1 and FAAH-2. This document details quantitative inhibitory data, experimental methodologies for selectivity determination, and the distinct signaling pathways of the two enzymes.
Quantitative Data: Inhibitory Potency of this compound
| Enzyme Target | Species | IC50 (nM) | Selectivity (FAAH-1 vs. FAAH-2) |
| FAAH-1 | Human | 12 - 33 | >100-fold |
| FAAH-1 | Rat | 10 - 34 | >100-fold |
| FAAH-2 | Human | >1200 - 3300 (estimated) | - |
Note: The IC50 values for FAAH-1 are presented as a range based on values reported across different studies. The estimated IC50 for FAAH-2 is based on the reported >100-fold selectivity.
Experimental Protocols for Determining FAAH Inhibitor Selectivity
The selectivity of a compound for FAAH-1 versus FAAH-2 is determined using various in vitro enzyme assays. The following are detailed methodologies representative of those used in the field.
Fluorometric Assay for FAAH Activity
This assay is a common method for determining the enzymatic activity of FAAH and the potency of inhibitors.
Principle: This assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is not fluorescent. FAAH-1 or FAAH-2 cleaves this substrate, leading to the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Protocol Outline:
-
Enzyme and Compound Preparation:
-
Recombinant human FAAH-1 and FAAH-2 are used as the enzyme sources.
-
This compound is serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.
-
-
Reaction Setup:
-
In a 96-well microplate, the FAAH enzyme (FAAH-1 or FAAH-2) is pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) in an assay buffer (e.g., Tris-HCl, pH 9.0).
-
-
Initiation and Measurement:
-
The enzymatic reaction is initiated by the addition of the AAMCA substrate.
-
The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against a broad range of enzymes in a complex biological sample.
Principle: This method involves the competition between an inhibitor of interest (this compound) and a broad-spectrum, tagged activity-based probe (ABP) for binding to the active site of serine hydrolases, including FAAH-1 and FAAH-2. A decrease in the labeling of an enzyme by the ABP in the presence of the inhibitor indicates that the inhibitor is binding to and inhibiting that enzyme.
Protocol Outline:
-
Proteome Preparation:
-
Cell lysates or tissue homogenates containing both FAAH-1 and FAAH-2 are prepared.
-
-
Inhibitor Incubation:
-
The proteome is pre-incubated with varying concentrations of this compound or a vehicle control for a specific duration to allow for target engagement.
-
-
Probe Labeling:
-
A fluorescently or biotin-tagged fluorophosphonate (FP) probe (e.g., FP-rhodamine or FP-biotin) is added to the samples. This probe covalently labels the active site serine of accessible serine hydrolases.
-
-
Analysis:
-
Gel-Based Analysis: The labeled proteins are separated by SDS-PAGE, and the in-gel fluorescence is visualized. A reduction in the fluorescence intensity of the FAAH-1 or FAAH-2 band in the presence of this compound indicates inhibition.
-
Mass Spectrometry-Based Analysis: For a more comprehensive analysis, a biotinylated probe is used. The probe-labeled proteins are enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of peptides from each identified hydrolase is quantified to determine the extent of inhibition.
-
-
Data Analysis:
-
The IC50 values for the inhibition of FAAH-1 and FAAH-2 are determined by quantifying the decrease in probe labeling at different inhibitor concentrations.
-
Signaling Pathways and Mechanism of Action
FAAH-1 and FAAH-2, while both being fatty acid amide hydrolases, have distinct substrate preferences, tissue distributions, and physiological roles.
FAAH-1 Signaling Pathway
FAAH-1 is predominantly expressed in the central nervous system and plays a crucial role in the degradation of the endocannabinoid anandamide (AEA).[2] Inhibition of FAAH-1 by this compound leads to an accumulation of AEA. This, in turn, enhances the activation of cannabinoid receptors CB1 and CB2, leading to various downstream signaling events, including the modulation of the MAPK/ERK pathway. This pathway is implicated in regulating pain, inflammation, and mood.[2][3]
FAAH-2 Signaling Pathway
FAAH-2 is primarily found in peripheral tissues in primates and is absent in rodents.[4] It exhibits a different substrate preference compared to FAAH-1, showing higher activity towards monounsaturated fatty acid amides like oleamide.[5] While it can also hydrolyze anandamide, it does so less efficiently than FAAH-1. The specific downstream signaling pathways of FAAH-2 are less well-characterized but are thought to be involved in regulating lipid signaling in peripheral tissues. Due to the high selectivity of this compound for FAAH-1, its impact on FAAH-2 signaling at therapeutic concentrations is expected to be minimal.
Mechanism of Action of this compound
This compound belongs to the class of urea-based inhibitors. These compounds act as mechanism-based inhibitors that form a covalent, yet reversible, adduct with the catalytic serine residue (Ser241) in the active site of FAAH-1.[6] The urea carbonyl group is attacked by the serine nucleophile, leading to the carbamylation of the enzyme and the release of the aniline leaving group. This covalent modification inactivates the enzyme. The slow reversibility of this interaction contributes to the sustained in vivo activity of this compound.
References
- 1. adooq.com [adooq.com]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH2 - Wikipedia [en.wikipedia.org]
- 5. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-1661010: A Technical Guide for Endocannabinoid System Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for its application as a research tool in the study of the endocannabinoid system. This document details the compound's mechanism of action, summarizes key quantitative data, provides insights into experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound
This compound is a piperazine aryl urea-based compound that acts as a potent, selective, and slowly reversible covalent inhibitor of FAAH.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), this compound elevates endogenous levels of AEA and other related fatty acid amides. This targeted modulation of the endocannabinoid system, without the undesirable side effects associated with direct cannabinoid receptor agonists, makes this compound a valuable tool for investigating the physiological and pathophysiological roles of endocannabinoids.[2][3] The compound is brain-penetrant and has demonstrated efficacy in various preclinical models of pain and inflammation.[2][4]
Mechanism of Action
This compound functions as a mechanism-based inactivator of FAAH. The urea carbonyl group of this compound acts as an electrophile that is attacked by the catalytic serine residue (Ser241) in the active site of FAAH.[1] This results in the formation of a covalent carbamyl-enzyme intermediate, with the aniline fragment of this compound acting as a leaving group.[1] While this covalent modification is stable, it is not irreversible. Dialysis experiments have shown that enzyme activity can be partially recovered over time, particularly at higher temperatures, indicating a slow, time- and temperature-dependent reversal of the inhibition.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Selectivity | Reference(s) |
| FAAH | Rat | 10 - 34 | >100-fold vs. FAAH-2 | [4][5] |
| FAAH | Human | 12 - 33 | >100-fold vs. FAAH-2 | [4][5] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dose (mg/kg, i.p.) | Time Point | Effect | Reference(s) |
| Brain FAAH Inhibition | 20 | Up to 4 h | ≥ 85% inhibition | [4] |
| Brain FAAH Activity Recovery | 20 | 24 h | Recovered to only 25% of untreated values | [1] |
| Brain Anandamide Levels | 20 | 4 h | ~1.4-fold increase | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Dose (mg/kg, i.p.) | Value | Reference(s) |
| Cmax (Plasma) | 20 | 26.9 µM | [4] |
| Tmax (Plasma) | 20 | 0.75 h | [4] |
| Cmax (Brain) | 20 | 6.04 µM | [4] |
| Tmax (Brain) | 20 | 2 h | [4] |
Experimental Protocols
This section outlines detailed methodologies for key experiments frequently conducted with this compound.
Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the in vitro potency of this compound.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the FAAH enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Quantification of Anandamide in Rat Brain Tissue by LC-MS
This protocol provides a general framework for the extraction and quantification of anandamide from brain tissue following administration of this compound.
Materials:
-
Rat brain tissue
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., d8-anandamide)
-
LC-MS system with a C18 reverse-phase column
Procedure:
-
Homogenize the brain tissue in ice-cold acetonitrile containing the internal standard.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and evaporate the solvent.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the analytes using a gradient mobile phase (e.g., methanol and water with a suitable modifier).
-
Detect and quantify anandamide using electrospray ionization in positive selected ion monitoring mode.
-
Normalize the anandamide levels to the internal standard and the tissue weight.
Spinal Nerve Ligation (Chung Model) of Neuropathic Pain in Rats
This is a widely used model to induce mechanical allodynia, a key symptom of neuropathic pain, and to evaluate the efficacy of analgesic compounds like this compound.[6][7]
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a dorsal midline incision to expose the L4 to L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves with a silk suture.
-
Close the muscle and skin incisions.
-
Allow the animals to recover for a period of at least 3-7 days.
-
Assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Administer this compound (e.g., 20 mg/kg, i.p.) and measure the paw withdrawal threshold at various time points post-dosing to assess the anti-allodynic effect.
Mild Thermal Injury (MTI) Model in Rats
The MTI model is used to induce a state of localized inflammation and thermal hyperalgesia.
Procedure:
-
Anesthetize the rat.
-
Induce a mild thermal injury on the plantar surface of the hind paw, for example, by placing the paw on a heated surface (e.g., 52-56°C) for a short duration (e.g., 20-45 seconds).
-
Assess thermal hyperalgesia at different time points after the injury by measuring the paw withdrawal latency to a radiant heat source (e.g., using the Hargreaves apparatus).
-
Administer this compound and evaluate its effect on the paw withdrawal latency.
Mandatory Visualizations
Endocannabinoid Signaling Pathway and the Action of this compound
Experimental Workflow for In Vivo Efficacy Testing of this compound
Logical Relationship of this compound's Effects
Conclusion
This compound is a well-characterized and highly effective research tool for the investigation of the endocannabinoid system. Its potent and selective inhibition of FAAH allows for the targeted elevation of endogenous anandamide levels, providing a nuanced approach to studying endocannabinoid signaling in various physiological and pathological contexts. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute robust experiments aimed at further elucidating the therapeutic potential of FAAH inhibition.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase: an emerging therapeutic target in the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. criver.com [criver.com]
JNJ-1661010: A Technical Guide on Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-1661010 is a potent, selective, and brain-penetrant inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound elevates the levels of endogenous cannabinoids in the central nervous system (CNS), making it a compound of significant interest for therapeutic applications in pain, inflammation, and various CNS disorders. This technical guide provides a comprehensive overview of the available preclinical data on the brain penetrance and distribution of this compound, including quantitative pharmacokinetic data and detailed experimental methodologies.
Introduction
The endocannabinoid system is a crucial neuromodulatory system involved in a wide array of physiological processes. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme that terminates the signaling of N-acylethanolamines, including the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH represents a promising therapeutic strategy to enhance endocannabinoid tone in a spatially and temporally specific manner, potentially offering therapeutic benefits without the adverse effects associated with direct cannabinoid receptor agonists. This compound has emerged as a significant tool in the exploration of FAAH inhibition due to its ability to cross the blood-brain barrier and exert its effects within the CNS.[1][2] This document synthesizes the current knowledge on its brain penetrance and distribution.
Mechanism of Action
This compound is a selective and reversible covalent inhibitor of FAAH.[1] It acts by carbamylating the active site serine nucleophile (Ser241) of the FAAH enzyme.[2] This covalent modification inactivates the enzyme, leading to a subsequent increase in the concentration of FAAH substrates, most notably anandamide, in the brain.[2] Dialysis experiments have shown that the enzyme activity can be recovered, indicating the reversible nature of the inhibition.[2]
Figure 1. Mechanism of FAAH Inhibition by this compound.
Quantitative Data on Brain Penetrance and Distribution
The following tables summarize the key quantitative findings from preclinical studies in rats, providing insights into the pharmacokinetic profile of this compound in both plasma and brain tissue.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions | Reference |
| Dose | 20 mg/kg | Intraperitoneal (i.p.) | [3] |
| Plasma Cmax | 26.9 µM | Tmax = 0.75 h | [3] |
| Brain Cmax | 6.04 µM | Tmax = 2 h | [3] |
| Brain/Plasma Ratio (at Brain Tmax) | ~0.22 | Calculated from Cmax values | [3] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rat Brain
| Parameter | Observation | Time Point | Conditions | Reference |
| FAAH Inhibition | ≥ 85% | Up to 4 h post-dose | 20 mg/kg i.p. | |
| FAAH Activity Recovery | ~75% of untreated values | 24 h post-dose | 20 mg/kg i.p. | [2] |
| Anandamide Levels | 1.4-fold increase | 4 h post-dose | 20 mg/kg i.p. | [2] |
Experimental Protocols
This section outlines representative methodologies for key experiments cited in the study of this compound.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline) and administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.
Quantification of this compound in Plasma and Brain Tissue
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of this compound in biological matrices.
-
Sample Preparation:
-
Blood samples are collected at various time points and centrifuged to obtain plasma.
-
Animals are euthanized, and brains are rapidly excised and homogenized in a suitable buffer.
-
Plasma and brain homogenates are subjected to protein precipitation with a solvent such as acetonitrile.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.
-
-
LC-MS/MS System:
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Figure 2. Workflow for Quantification of this compound.
Ex Vivo FAAH Activity Assay
This assay measures the level of FAAH inhibition in the brain following the administration of this compound.
-
Tissue Preparation:
-
Rats are treated with this compound or vehicle.
-
At designated time points, animals are euthanized, and brains are rapidly removed and homogenized in an ice-cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
-
Assay Procedure:
-
The brain homogenate is incubated with a fluorogenic FAAH substrate (e.g., anandamide coupled to a fluorophore).
-
FAAH-mediated hydrolysis of the substrate releases the fluorophore, leading to an increase in fluorescence.
-
Fluorescence is measured over time using a plate reader.
-
The rate of fluorescence increase is proportional to the FAAH activity.
-
The percentage of FAAH inhibition in the this compound-treated group is calculated relative to the vehicle-treated group.
-
Figure 3. Workflow for Ex Vivo FAAH Activity Assay.
Conclusion
The available data robustly demonstrate that this compound effectively penetrates the blood-brain barrier and engages its target, FAAH, in the CNS. The pharmacokinetic and pharmacodynamic data from preclinical rat models provide a solid foundation for its use as a pharmacological tool to investigate the therapeutic potential of FAAH inhibition. Further studies detailing the time-course of brain and plasma concentrations and regional brain distribution would provide a more complete understanding of its CNS disposition. The experimental protocols outlined herein offer a guide for researchers aiming to replicate or build upon these foundational studies.
References
- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of JNJ-1661010
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1661010 is a potent, selective, and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1][2] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, leading to the modulation of the endocannabinoid system. This compound has demonstrated efficacy in various preclinical models of pain and inflammation.[3][4] this compound is a valuable pharmacological tool for investigating the therapeutic potential of FAAH inhibition.[5][6]
Mechanism of Action
This compound acts as a covalent, mechanism-based substrate inhibitor of FAAH.[1] It covalently modifies the catalytic serine residue (Ser241) in the active site of the FAAH enzyme.[3] This inhibition is characterized by a slow reversibility that is dependent on time and temperature.[1][3] this compound exhibits high selectivity for FAAH-1 over FAAH-2.[5] The inhibition of FAAH leads to an accumulation of anandamide and other N-acylethanolamines (NAEs), which in turn enhances the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.[4]
Quantitative Data Summary
| Parameter | Species | Value | Administration Route | Dosage | Reference |
| IC₅₀ (rat FAAH) | Rat | 10 nM | - | - | [1] |
| IC₅₀ (human FAAH) | Human | 12 nM | - | - | [1] |
| Brain FAAH Inhibition | Rat | ≥ 85% for up to 4h | i.p. | 20 mg/kg | [1][3][4] |
| Anandamide Elevation (Brain) | Rat | Up to 1.4-fold increase | i.p. | 20 mg/kg | [3] |
| Plasma Cmax | Rat | 26.9 µM | i.p. | 20 mg/kg | [1] |
| Plasma Tmax | Rat | 0.75 h | i.p. | 20 mg/kg | [1] |
| Brain Cmax | Rat | 6.04 µM | i.p. | 20 mg/kg | [1] |
| Brain Tmax | Rat | 2 h | i.p. | 20 mg/kg | [1] |
| Effective Dose (Neuropathic Pain) | Rat | 20 mg/kg | i.p. | - | [3][4] |
| Effective Dose (Inflammatory Pain) | Rat | 50 mg/kg | i.p. | - | [1][4] |
Experimental Protocols
In Vivo Administration of this compound in Rodent Models
This protocol outlines the general procedure for the intraperitoneal (i.p.) administration of this compound to rats or mice for studying its effects on pain and inflammation.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline in a 1:1:18 ratio)[7]
-
Sterile syringes and needles (appropriate size for the animal)
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.
-
For administration, dilute the stock solution with the chosen vehicle to the desired final concentration. A common vehicle for in vivo administration of similar compounds is a mixture of ethanol, Emulphor, and saline (1:1:18).[7] Ensure the final solution is homogenous. The volume of injection should be calculated based on the animal's weight (e.g., 5-10 ml/kg).
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before administration to calculate the precise dose.
-
Gently restrain the animal using an appropriate technique.
-
Administer this compound via intraperitoneal (i.p.) injection. Dosages ranging from 10 mg/kg to 50 mg/kg have been shown to be effective in various models.[1][4][8] The specific dose will depend on the experimental model and desired effect.
-
For control animals, administer an equivalent volume of the vehicle solution.
-
-
Post-Administration Monitoring and Analysis:
-
Following administration, monitor the animals for any adverse effects.
-
Behavioral assessments for analgesia (e.g., von Frey test, hot plate test) should be conducted at specific time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the time course of the drug's effect.[1][4]
-
For pharmacodynamic studies, tissues (e.g., brain, plasma) can be collected at various time points after dosing to measure FAAH activity and anandamide levels.
-
Ex Vivo Measurement of FAAH Activity
This protocol describes a method to assess the in vivo inhibition of FAAH by this compound.
Materials:
-
Tissues from this compound-treated and vehicle-treated animals
-
Homogenization buffer
-
Radiolabeled anandamide (e.g., [³H]anandamide) or other suitable FAAH substrate
-
Scintillation counter and vials
-
Protein assay kit
Procedure:
-
Tissue Homogenization:
-
At the desired time point after this compound administration, euthanize the animals and rapidly dissect the brain or other tissues of interest.
-
Homogenize the tissues in an appropriate buffer.
-
-
FAAH Activity Assay:
-
Incubate a known amount of protein from the tissue homogenate with a radiolabeled FAAH substrate (e.g., [³H]anandamide).
-
The reaction is stopped, and the product of the enzymatic reaction (e.g., [³H]arachidonic acid) is separated from the unreacted substrate.
-
The amount of product is quantified using a scintillation counter.
-
-
Data Analysis:
-
FAAH activity is expressed as the amount of product formed per unit of time per milligram of protein.
-
Compare the FAAH activity in tissues from this compound-treated animals to that of vehicle-treated controls to determine the percentage of inhibition.
-
Visualizations
Caption: Experimental workflow for in vivo administration and analysis of this compound.
Caption: Simplified signaling pathway of this compound via FAAH inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: JNJ-1661010 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-1661010, a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH), in preclinical models of inflammatory pain.[1] Detailed protocols for the carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced inflammatory pain models are provided, along with data presentation and visualization of the relevant signaling pathway.
Introduction
This compound is a potent and selective inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, this compound increases the endogenous levels of AEA, which in turn modulates pain signaling through cannabinoid receptors (CB1 and CB2). This mechanism of action makes this compound a promising therapeutic candidate for the management of inflammatory pain. The compound is brain-penetrant and has demonstrated efficacy in various animal models of pain.[1][3]
Mechanism of Action
This compound acts as a covalent, but slowly reversible, inhibitor of FAAH.[3] It covalently modifies the active site serine of the enzyme, leading to its inactivation and a subsequent increase in the concentration of anandamide in the brain and peripheral tissues.[3][4] This elevation of anandamide enhances the activation of cannabinoid receptors, which are known to play a crucial role in modulating nociceptive pathways.
References
Application Notes and Protocols: Cell-Based Assays Using JNJ-1661010
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1661010 is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids, the fatty acid amides, which includes the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA).[3][4] By inhibiting FAAH, this compound prevents the hydrolysis of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2).[3][5] This mechanism has made FAAH a compelling therapeutic target for pain, inflammation, and central nervous system disorders.[3]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory activity and downstream effects.
Mechanism of Action of this compound
FAAH terminates the biological activity of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3] this compound acts as a slow, reversible covalent modifier of the catalytic serine residue (Ser241) in the active site of FAAH, preventing substrate binding and hydrolysis.[5] This inhibition leads to an increase in the local concentration of anandamide, thereby potentiating its effects on cannabinoid receptors.[5] this compound is highly selective for FAAH-1 over FAAH-2.[6][7]
References
- 1. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
JNJ-1661010: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), in cell culture experiments. This document includes summaries of effective concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is a selective, slowly reversible inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[1] By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, making it a valuable tool for studying the endocannabinoid system in various physiological and pathological processes. This document outlines its application in cell-based assays.
Quantitative Data Summary
The efficacy of this compound as a FAAH inhibitor has been determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective concentration in experimental setups.
| Target | Assay Type | IC50 (nM) |
| Human FAAH | Biochemical Assay | 12 |
| Rat FAAH | Biochemical Assay | 10 |
| Human FAAH | Cell-Based Assay (CHO-K1 cells) | 11 |
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of FAAH, which in turn modulates the signaling of anandamide (AEA) and other N-acylethanolamines (NAEs).
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for experiments utilizing this compound in a cell culture setting.
Protocol 1: Determination of this compound Efficacy in Prostate Cancer Cell Lines
This protocol is adapted from studies investigating the effects of FAAH inhibition on prostate cancer cell viability.
1. Cell Culture and Maintenance:
-
Culture androgen-dependent (e.g., LNCaP) and androgen-independent (e.g., PC-3, DU-145) prostate cancer cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C. Further dilutions should be made in the cell culture medium immediately before use.
3. Cell Viability Assay (MTT Assay):
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In-Cell FAAH Activity Assay
This protocol provides a method to measure the inhibitory effect of this compound on FAAH activity directly in cultured cells.
1. Cell Seeding and Treatment:
-
Seed cells with endogenous FAAH expression (e.g., HT-29, Caco-2) or cells overexpressing FAAH in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with desired concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for a predetermined time (e.g., 2-4 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
3. FAAH Activity Measurement (Fluorometric Assay):
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
In a black 96-well plate, add 10-20 µg of cell lysate per well.
-
Add a fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA) to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of the reaction (increase in fluorescence per minute).
-
FAAH activity is expressed as the rate of substrate hydrolysis normalized to the protein concentration.
-
Determine the percentage of FAAH inhibition by comparing the activity in this compound-treated cells to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cellular effects of this compound.
Caption: General Experimental Workflow for this compound in Cell Culture.
Conclusion
This compound is a highly effective tool for the in vitro study of the endocannabinoid system. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate the cellular functions of FAAH and the therapeutic potential of its inhibition. It is recommended that researchers optimize the specific concentrations and incubation times for their particular cell line and experimental conditions.
References
Application Notes and Protocols for In Vivo Studies with JNJ-1661010
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and administration of JNJ-1661010, a selective and reversible fatty acid amide hydrolase (FAAH) inhibitor, for in vivo research. This compound is a potent, brain-penetrant compound that has demonstrated efficacy in various preclinical models of pain and inflammation. Proper formulation and administration are critical for obtaining reliable and reproducible results in animal studies. This document outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound dosing solutions and provides key data for experimental design.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.
| Property | Value | Reference |
| Molecular Weight | 365.45 g/mol | |
| Formula | C₁₉H₁₉N₅OS | |
| CAS Number | 681136-29-8 | |
| Appearance | Lyophilized solid | |
| Purity | ≥99% | |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. Aliquot to avoid multiple freeze/thaw cycles. |
Solubility of this compound
This compound is poorly soluble in aqueous solutions and requires specific solvent systems for in vivo administration.
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM (36.5 mg/mL) | |
| Ethanol | Up to 10 mM (3.65 mg/mL) | |
| Water | Insoluble | |
| DMF | 25 mg/mL | |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | |
| 5% DMSO + 95% Corn oil | 4 mg/mL | |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.84 mM) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.84 mM) |
Signaling Pathway of FAAH Inhibition
This compound exerts its therapeutic effects by inhibiting the fatty acid amide hydrolase (FAAH) enzyme. This leads to an increase in the levels of endogenous fatty acid amides, such as anandamide (AEA), which then modulate cannabinoid receptors and other targets to produce analgesic and anti-inflammatory effects.
Application Note & Protocol: Quantification of Anandamide by LC-MS/MS Following Administration of the FAAH Inhibitor JNJ-1661010
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a variety of physiological processes, including pain, mood, and appetite.[1][2] Its signaling is terminated primarily by enzymatic hydrolysis via fatty acid amide hydrolase (FAAH).[1][3] JNJ-1661010 is a potent and selective inhibitor of FAAH, which leads to an increase in endogenous anandamide levels.[4][5][6] This application note provides a detailed protocol for the quantification of anandamide in biological matrices (e.g., brain tissue, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after the administration of this compound.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate quantification of anandamide. The protocol involves the extraction of anandamide from the biological matrix, separation from other endogenous compounds using reverse-phase liquid chromatography, and detection by a tandem mass spectrometer operating in positive electrospray ionization mode.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for endocannabinoid extraction.[7][8][9]
-
Materials:
-
Biological sample (e.g., brain tissue homogenate, plasma)
-
Ice-cold saline
-
Acetonitrile (ACN)
-
Toluene or Ethyl Acetate
-
Internal Standard (IS) solution (e.g., anandamide-d4 or anandamide-d8)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
For tissue samples, weigh and homogenize the tissue in 10 volumes of ice-cold saline.[10]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (homogenate or plasma).
-
Add the internal standard solution to each sample, calibrator, and quality control sample.
-
Add 10 volumes of ice-cold acetonitrile to precipitate proteins and extract the endocannabinoids.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.[10]
-
Transfer the clear supernatant to a clean tube.
-
Perform a second extraction of the pellet with another 10 volumes of acetonitrile to ensure complete recovery.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 37°C.[10]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and sonicate for 15 minutes in a 4°C water bath.[10]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for anandamide quantification.[7][8][11]
-
Liquid Chromatography (LC) System:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid or 0.2% Acetic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.2 - 0.4 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 µL.[7]
-
-
Mass Spectrometry (MS) System:
Data Presentation
Table 1: Example LC Gradient for Anandamide Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 25 | 75 |
| 1.0 | 25 | 75 |
| 4.0 | 0 | 100 |
| 6.0 | 0 | 100 |
| 6.1 | 25 | 75 |
| 7.0 | 25 | 75 |
Table 2: Example MRM Transitions for Anandamide and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anandamide (AEA) | 348.3 | 62.1 | 25 |
| Anandamide-d4 | 352.3 | 62.1 | 25 |
Table 3: Expected Quantitative Results After this compound Administration
Studies have shown that administration of FAAH inhibitors leads to a significant increase in anandamide levels. For instance, after a 20 mg/kg intraperitoneal dose of this compound in rats, brain anandamide levels were observed to increase by a factor of up to 1.4, even 4 hours post-dosing.[4]
| Treatment Group | Anandamide Concentration (ng/g tissue or ng/mL plasma) | Fold Change vs. Vehicle |
| Vehicle Control | Baseline Level | 1.0 |
| This compound | Elevated Level | ~1.4 (in brain tissue)[4] |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of anandamide.
Caption: this compound inhibits FAAH, increasing anandamide levels and signaling.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-1661010 in the Chung Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the use of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), in the Chung model of neuropathic pain. The Chung model, also known as the spinal nerve ligation (SNL) model, is a widely used preclinical model that mimics the symptoms of neuropathic pain in humans, such as tactile allodynia.[1][2] this compound has demonstrated efficacy in attenuating pain-related behaviors in this model, highlighting its potential as a therapeutic agent for neuropathic pain.[3]
The mechanism of action of this compound involves the inhibition of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4][5] By inhibiting FAAH, this compound increases the endogenous levels of AEA, which in turn modulates pain signaling pathways through the activation of cannabinoid receptors, primarily CB1 and CB2.[4][6][7]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and a structurally related FAAH inhibitor, JNJ-42165279, in the Chung model of neuropathic pain.
Table 1: Efficacy of this compound in the Rat Spinal Nerve Ligation (SNL) Model
| Compound | Dose (i.p.) | Time Point | Effect on Tactile Allodynia |
| This compound | 20 mg/kg | 30 min | 60.8% reversal |
Data sourced from publicly available information.[8]
Table 2: Dose-Dependent Reversal of Tactile Allodynia by JNJ-42165279 in the Rat SNL Model
| Dose (p.o.) | % Maximum Possible Effect (%MPE) at 30 min |
| 3 mg/kg | ~20% |
| 10 mg/kg | ~40% |
| 30 mg/kg | ~55% |
| 60 mg/kg | ~59% |
%MPE is defined as the reversal of the paw withdrawal threshold to pre-injury levels.[9] This data for a related compound is provided to illustrate a typical dose-dependent effect of FAAH inhibitors in this model.
Table 3: Time Course of Anti-Allodynic Efficacy of JNJ-42165279 (60 mg/kg, p.o.) in the Rat SNL Model
| Time Post-Dosing | % Maximum Possible Effect (%MPE) |
| 30 min | ~59% |
| 1 hr | ~50% |
| 2 hr | ~35% |
| 4 hr | ~20% |
| 8 hr | ~10% |
%MPE is defined as the reversal of the paw withdrawal threshold to pre-injury levels.[9] This data for a related compound provides an example of the duration of action for this class of inhibitors.
Experimental Protocols
Protocol 1: Chung Model of Neuropathic Pain (Spinal Nerve Ligation)
This protocol describes the surgical procedure to induce neuropathic pain in rats through the ligation of the L5 and L6 spinal nerves.[1][2][10]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Surgical microscope or loupes
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
-
Post-operative analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the dorsal lumbar region.
-
Make a midline incision over the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L6 transverse process.
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.
-
Ensure that the ligation is secure but does not sever the nerves.
-
Close the muscle layers with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics and allow the animal to recover.
-
Monitor the animal for any signs of motor dysfunction; animals with foot drop or paralysis should be excluded from the study.[10]
-
Allow a post-operative recovery period of at least 7 days for the development of stable tactile allodynia before behavioral testing.[11]
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., DMSO, corn oil)[5]
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. The solubility of this compound is up to 100 mM in DMSO and 10 mM in ethanol.[12]
-
On the day of the experiment, dilute the stock solution to the desired final concentration for injection.
-
Administer this compound or vehicle to the rats via intraperitoneal injection. A typical effective dose is 20 mg/kg.[8]
-
Perform behavioral testing at specified time points after administration (e.g., 30 minutes).
Protocol 3: Assessment of Tactile Allodynia (von Frey Test)
This protocol describes the use of von Frey filaments to measure the mechanical paw withdrawal threshold, a measure of tactile allodynia.[13][14][15]
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Testing apparatus with a wire mesh floor
-
Individual animal enclosures
Procedure:
-
Acclimate the rats to the testing environment and enclosures for at least 15-30 minutes before testing.
-
Position a von Frey filament perpendicular to the plantar surface of the rat's hind paw.
-
Apply the filament with increasing force until it buckles.
-
A positive response is recorded if the rat sharply withdraws its paw.
-
The "up-down method" is a common and efficient way to determine the 50% paw withdrawal threshold.[13][14]
-
Start with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a withdrawal response, use the next smaller filament.
-
If there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
-
Record the paw withdrawal threshold in grams.
-
Repeat the measurement several times with a minimum of 3-5 minutes between stimulations on the same paw.[15]
Visualizations
Caption: Signaling pathway of this compound in modulating neuropathic pain.
Caption: Experimental workflow for evaluating this compound in the Chung model.
References
- 1. criver.com [criver.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 11. psychogenics.com [psychogenics.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 14. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
Application Notes and Protocols for JNJ-1661010 in Mild Thermal Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-1661010 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which in turn modulates pain signaling pathways, offering a promising therapeutic strategy for the management of pain.[1][2] These application notes provide detailed protocols for the use of this compound in a mild thermal injury (MTI) model in rodents, a well-established preclinical model of acute tissue injury pain.[2]
Mechanism of Action
This compound acts as a slow, reversible covalent inhibitor of the serine hydrolase FAAH.[1] This inhibition leads to a significant and sustained increase in the concentration of anandamide in the brain and peripheral tissues.[1] Elevated anandamide levels enhance the activation of cannabinoid receptors, primarily CB1 receptors, which are crucial in the modulation of nociceptive signals. This ultimately results in an analgesic effect, reducing hyperalgesia and allodynia associated with tissue injury.
Data Presentation
The following tables summarize the in vitro and in vivo data for this compound and the expected outcomes in a mild thermal injury model based on studies with similar FAAH inhibitors.
Table 1: In Vitro Activity of this compound
| Target | Species | IC50 |
| FAAH | Rat | 10 nM[1] |
| FAAH | Human | 12 nM[1] |
Table 2: In Vivo Efficacy of FAAH Inhibition in a Mild Thermal Injury Model (Representative Data)
Data presented below is for the FAAH inhibitor OL135, which shares a similar mechanism of action with this compound, and is used here to illustrate the expected analgesic effect in the MTI model.
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 30 min post-dose |
| Vehicle | - | ~1.0 |
| OL135 | 20 | ~8.0[2] |
Note: this compound has been reported to dose-dependently reverse tactile allodynia with a maximum efficacy of approximately 90% at 30 minutes post-dose in both mild thermal injury (MTI) mice and rat models.[1]
Experimental Protocols
Mild Thermal Injury (MTI) Model Protocol
This protocol describes the induction of a mild thermal injury to the hind paw of a rat to produce hypersensitivity to mechanical stimuli.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hot plate with precise temperature control
-
Weight to ensure constant pressure (e.g., 84 g for rats)
-
Timer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Once the animal is fully anesthetized, place the plantar surface of the left hind paw on a hot plate maintained at 56°C.
-
Immediately place an 84 g weight on the dorsum of the paw to ensure steady and even contact with the hot plate.
-
Maintain contact for exactly 20 seconds.
-
Remove the paw from the hot plate and allow the animal to recover from anesthesia in a clean cage.
-
Tactile allodynia will develop within 30 minutes and persist for several hours.
Assessment of Tactile Allodynia using von Frey Filaments
This protocol details the measurement of paw withdrawal threshold (PWT) in response to mechanical stimulation.
Materials:
-
Set of calibrated von Frey filaments (e.g., 0.41 g to 15.8 g for rats)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rat in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Begin by applying a von Frey filament to the plantar surface of the injured paw, starting with a filament in the middle of the force range.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold:
-
If there is a positive response, the next filament tested should be of lower force.
-
If there is no response, the next filament tested should be of higher force.
-
-
Continue this pattern until at least four measurements have been taken after the first change in response.
-
The 50% paw withdrawal threshold is calculated from the pattern of responses.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 1:1:18 ethanol:alkamuls-620:5% dextrose)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a solution of this compound in the appropriate vehicle at the desired concentration. A common in vivo dose is 20 mg/kg.[1]
-
Administer the this compound solution or vehicle to the rats via intraperitoneal (i.p.) injection.
-
Assess tactile allodynia at various time points after administration (e.g., 30, 60, 120 minutes) to determine the time course of the analgesic effect.
Visualizations
Caption: Signaling pathway of this compound in producing analgesia.
Caption: Experimental workflow for evaluating this compound in the MTI model.
References
Troubleshooting & Optimization
JNJ-1661010 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary for the solid compound and solutions.
-
Solid Form: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. For shorter periods, storage at +4°C is also acceptable.
-
Stock Solutions: For optimal results, prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in several common organic solvents.
-
DMSO: Soluble up to 100 mM. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Ethanol: Soluble up to 10 mM.
-
DMF: Soluble up to 25 mg/mL.[2]
For aqueous-based in vitro assays, it is common to prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays.
Q3: My this compound solution appears cloudy or has precipitated after dilution. What should I do?
A3: Precipitation can occur when diluting a stock solution in an aqueous buffer. Here are some troubleshooting steps:
-
Increase Co-solvent Percentage: If your experimental protocol allows, slightly increasing the percentage of the organic co-solvent (like DMSO) in the final working solution can improve solubility.
-
Sonication/Gentle Warming: Brief sonication or gentle warming of the solution can help redissolve the compound. However, avoid excessive heat as it may degrade the compound.
-
Use of Solubilizing Agents: For in vivo preparations, carriers like corn oil or SBE-β-CD can be used to improve solubility and bioavailability.
Q4: Is this compound a reversible or irreversible inhibitor?
A4: this compound is classified as a covalent but partially reversible inhibitor of FAAH.[3] It forms a covalent bond with the active site serine (Ser241) of the enzyme.[4] However, this bond can be slowly hydrolyzed, leading to a time and temperature-dependent recovery of enzyme activity.[4] This characteristic is important to consider when designing experiments, particularly those involving washout periods.
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be a highly selective inhibitor for FAAH-1, with over 100-fold selectivity compared to FAAH-2.[3] Studies have shown that at concentrations up to 500 µM, it does not exhibit significant activity against other serine hydrolases.
Data Presentation
Table 1: Stability and Storage of this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Solid (Powder) | +4°C | Short-term |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | 100 mM |
| Ethanol | 10 mM |
| DMF | 25 mg/mL |
Experimental Protocols
In Vitro FAAH Activity Assay
This protocol provides a general framework for measuring FAAH activity in the presence of this compound using a fluorometric assay.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA - arachidonoyl-7-amino-4-methylcoumarin amide)
-
This compound
-
DMSO (anhydrous)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in FAAH Assay Buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in pre-chilled FAAH Assay Buffer.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
FAAH Assay Buffer
-
This compound dilution or vehicle control
-
FAAH enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.
-
Initiate Reaction: Add the FAAH substrate solution to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm. Kinetic readings over 10-30 minutes are recommended.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound and the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Formulation and Administration (Rodent Model)
This protocol describes a general method for preparing this compound for intraperitoneal (i.p.) administration in rats.
Materials:
-
This compound
-
DMSO
-
Corn oil
-
Sterile vials and syringes
Procedure:
-
Prepare a Concentrated Stock: Dissolve the required amount of this compound in a small volume of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Formulation: For a final dosing solution, a common formulation is 5-10% DMSO in corn oil. To prepare a 10 mg/kg dose for a 200g rat (requiring 2 mg of this compound in a 0.2 mL injection volume), you would mix 0.02 mL of a 100 mg/mL DMSO stock with 0.18 mL of corn oil.
-
Administration: Administer the freshly prepared solution via intraperitoneal injection.
Note: It is recommended to prepare the dosing solution fresh on the day of the experiment.
Visualizations
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: In Vitro FAAH Inhibition Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: JNJ-1661010 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using JNJ-1661010 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[3] By inhibiting FAAH, this compound increases the levels of these endogenous signaling lipids, thereby potentiating their effects. The inhibition mechanism is covalent but partially reversible.[4] Mass spectral analysis has shown that the urea carbonyl group of this compound covalently modifies the active site serine residue of FAAH.[1]
Q2: What are the recommended storage conditions and solubility of this compound?
For optimal stability, this compound should be stored at +4°C.[2] It is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[2] For stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I am not observing the expected level of FAAH inhibition in my in vitro assay. What could be the issue?
Several factors could contribute to lower-than-expected inhibition. Please consider the following:
-
Enzyme Concentration: Ensure you are using the correct concentration of FAAH. An excessively high enzyme concentration can lead to rapid substrate turnover that may mask the inhibitory effect.
-
Inhibitor Concentration: Verify the dilution calculations for this compound. A serial dilution error is a common source of inaccurate inhibitor concentrations.
-
Incubation Time: While this compound is a rapid inhibitor, ensure a sufficient pre-incubation time of the enzyme with the inhibitor before adding the substrate to allow for binding to occur.
-
Assay Buffer Conditions: The assay buffer should be at room temperature, as ice-cold buffers can reduce enzyme activity.[5] Also, ensure the pH of the buffer is optimal for FAAH activity.
-
Reagent Stability: Ensure that all reagents, including the enzyme, substrate, and this compound stock solution, have been stored correctly and have not expired.
Q4: My in vivo experiment with this compound is not showing the expected physiological effects. What are some potential reasons?
-
Dosing and Administration: Double-check the dosage calculations and the administration route. For in vivo studies in rats, a dose of 20 mg/kg administered intraperitoneally (i.p.) has been shown to potently inhibit brain FAAH.[1]
-
Bioavailability: While this compound is brain penetrant, factors such as vehicle formulation can affect its absorption and distribution.[2] Consider optimizing the vehicle if poor bioavailability is suspected.
-
Metabolism: The metabolic rate of this compound can vary between species. The half-life of the compound should be taken into account when designing the time points for your measurements.
-
Off-Target Effects: While this compound is selective for FAAH-1 over FAAH-2, at higher concentrations, off-target effects could potentially confound the results.[4] It is advisable to perform dose-response studies to identify the optimal therapeutic window.
Quantitative Data
| Parameter | Value | Species | Reference |
| IC50 | 12 nM | Not Specified | [1][2] |
| Purity | ≥99% | Not Applicable | [2] |
| Molecular Weight | 365.45 g/mol | Not Applicable | [2] |
| Formula | C19H19N5OS | Not Applicable | [2] |
| In Vivo Efficacious Dose (Rat) | 20 mg/kg (i.p.) | Rat | [1] |
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on FAAH in a cell-free system.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
FAAH substrate (e.g., anandamide)
-
This compound
-
DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in ice-cold assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the diluted this compound solution. b. Add the diluted FAAH enzyme to each well and mix gently. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the FAAH substrate to each well.
-
Detection: Measure the product formation or substrate depletion over time using a plate reader at the appropriate wavelength for your chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Administration in a Rodent Model
This protocol outlines a general procedure for administering this compound to rodents for in vivo studies.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO + 95% Corn oil)
-
Rodents (rats or mice)
-
Syringes and needles for the chosen administration route (e.g., intraperitoneal)
Procedure:
-
Animal Acclimation: Allow the animals to acclimate to the housing conditions for a sufficient period before the experiment.
-
Preparation of Dosing Solution: a. On the day of the experiment, prepare the dosing solution of this compound in the chosen vehicle. b. Ensure the solution is homogenous. Gentle warming or sonication may be required to aid dissolution.
-
Administration: a. Weigh each animal to accurately calculate the required dose volume. b. Administer the this compound solution or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Post-Dosing Monitoring and Analysis: a. Monitor the animals for any adverse effects. b. At predetermined time points, collect tissues or blood samples for analysis (e.g., measurement of FAAH activity, endocannabinoid levels, or behavioral assessments). c. For brain FAAH inhibition studies, ex vivo analysis of brain tissue is typically performed.[1]
Visualizations
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: General In Vitro Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Optimizing JNJ-1661010 Concentration for Neuronal Cells
Welcome to the technical support center for the use of JNJ-1661010 in neuronal cell cultures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This compound is known to be brain-penetrant and active in vivo.[1][2][3][4]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for FAAH is in the low nanomolar range, typically reported as 12 nM for the human enzyme and between 10-34 nM for the rat enzyme.
Q3: What is a recommended starting concentration for this compound in neuronal cell cultures?
A definitive optimal concentration for all neuronal cell types cannot be provided as it is highly dependent on the specific cell type, cell density, and the experimental endpoint. However, a common starting point for in vitro studies with a novel inhibitor is to test a range of concentrations around its IC50 value. A suggested starting range for this compound is between 10 nM and 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-100 mM). This stock solution can then be further diluted in your cell culture medium to the desired final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How long should I incubate neuronal cells with this compound?
The optimal incubation time will vary depending on the experimental goal. For acute effects on signaling pathways, a shorter incubation of 30 minutes to a few hours may be sufficient. For studies on gene expression, neuroprotection, or cell viability, a longer incubation of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the ideal incubation period for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit FAAH effectively in your specific cell type or under your experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). |
| Incubation time too short: The duration of treatment may not be long enough to elicit a measurable biological response. | Conduct a time-course experiment, testing various incubation periods (e.g., 1, 6, 12, 24, 48 hours). | |
| Low FAAH expression: The neuronal cell type you are using may have very low endogenous levels of FAAH, resulting in a minimal effect of the inhibitor. | Verify FAAH expression in your cells using Western blot or qPCR. Consider using a cell line known to express higher levels of FAAH. | |
| Compound degradation: this compound may be unstable in your culture medium over long incubation periods. | Prepare fresh dilutions of the compound for each experiment. Minimize exposure of the stock solution to light and repeated freeze-thaw cycles. | |
| High cell death or cytotoxicity observed | Concentration too high: The concentration of this compound may be toxic to your neuronal cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Use concentrations well below the toxic threshold for your experiments. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO without this compound) in all experiments. | |
| Off-target effects: At high concentrations, this compound might have off-target effects leading to cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell density, passage number, or overall health of the neuronal cultures can lead to variable responses. | Standardize your cell culture procedures, including seeding density and passage number. Regularly check the health and morphology of your cells. |
| Inaccurate compound dilution: Errors in preparing stock solutions or working dilutions can lead to inconsistent concentrations. | Prepare fresh dilutions for each experiment and use calibrated pipettes. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to minimize evaporation.[5] |
Experimental Protocols
Determining the Optimal Concentration: A Dose-Response Experiment
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for your neuronal cell culture experiments.
Caption: Workflow for determining the optimal this compound concentration.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to assess the potential cytotoxicity of this compound on neuronal cells.[1][6]
Materials:
-
Primary neuronal cell culture in a 96-well plate
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed primary neurons in a 96-well plate at a desired density and allow them to adhere and grow for the recommended time.
-
Prepare serial dilutions of this compound in culture medium from your stock solution. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Anandamide Levels
This protocol provides a general outline for measuring changes in intracellular anandamide levels following treatment with this compound.
Caption: Workflow for measuring anandamide levels in neuronal cells.
Note: The quantitative analysis of anandamide typically requires specialized equipment such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate and sensitive measurement. Alternatively, commercially available ELISA kits can be used.
Protocol 3: Western Blot Analysis of Downstream Signaling
Inhibition of FAAH and the subsequent increase in anandamide can modulate various downstream signaling pathways. This protocol outlines how to assess changes in key signaling proteins.
Potential Downstream Targets:
-
Phospho-ERK (p-ERK): Anandamide has been shown to modulate the MAPK/ERK signaling pathway.
-
Phospho-Akt (p-Akt): The PI3K/Akt pathway is another potential downstream target of endocannabinoid signaling.
-
c-Fos: As an immediate early gene, c-Fos expression can be an indicator of neuronal activation.
Procedure:
-
Culture and treat neuronal cells with the optimal concentration of this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-c-Fos) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathway Diagram
Caption: FAAH inhibition by this compound increases anandamide levels.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNJ 1661010 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. biocompare.com [biocompare.com]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-1661010 Experimental Design: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-1661010, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and slowly reversible covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] It acts as a mechanism-based substrate inhibitor, where the urea carbonyl group of this compound covalently modifies the catalytic serine residue (Ser241) in the active site of FAAH.[1] This inhibition is time and temperature-dependent, with significant recovery of enzyme activity observed at 22°C compared to 4°C, indicating a slow reversal of the covalent modification.[1]
Q2: What is the selectivity of this compound?
This compound exhibits high selectivity for FAAH-1 over FAAH-2, with over 100-fold greater potency for FAAH-1. This selectivity makes it a valuable tool for specifically studying the role of FAAH-1 in biological processes.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). For in vivo studies, it can be prepared in a vehicle of 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: Is this compound brain penetrant?
Yes, this compound is a brain-penetrant compound and is active in vivo.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility of the compound. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock solution in the final aqueous buffer with vigorous vortexing. Ensure the final DMSO concentration is compatible with your assay (typically ≤ 0.5%). If precipitation persists, consider using a vehicle containing a solubilizing agent like corn oil or SBE-β-CD for in vivo experiments.[2] |
| Inconsistent or lower-than-expected FAAH inhibition in vitro | 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate concentration: Pipetting errors or inaccurate initial weighing. 3. Assay conditions: Sub-optimal pH, temperature, or incubation time. 4. Slow binding kinetics: Insufficient pre-incubation time for the inhibitor to bind to the enzyme. | 1. Prepare fresh stock solutions and aliquot them for single use. Store at -80°C for long-term storage.[2] 2. Verify the concentration of your stock solution using a spectrophotometer if possible. Use calibrated pipettes. 3. Ensure the assay buffer pH is optimal for FAAH activity (typically around pH 9.0). The reaction should be performed at 37°C. 4. Due to its slow reversible covalent mechanism, pre-incubating this compound with the FAAH enzyme for a sufficient period (e.g., 15-30 minutes) before adding the substrate can ensure maximal inhibition. |
| High variability in in vivo experimental results | 1. Inconsistent drug administration: Improper injection technique or inaccurate dosing. 2. Vehicle effects: The vehicle itself may have biological effects. 3. Metabolism of this compound: Rapid metabolism in the animal model. | 1. Ensure consistent and accurate administration of the compound (e.g., intraperitoneal injection). 2. Always include a vehicle-only control group in your experimental design to account for any effects of the solvent. 3. Consider the pharmacokinetic profile of this compound in your chosen animal model. The timing of endpoint measurements relative to drug administration is critical. In rats, a plasma Cmax is observed at approximately 0.75 hours post-injection. |
| Unexpected off-target effects | Although highly selective for FAAH-1, at very high concentrations, the possibility of off-target effects on other serine hydrolases cannot be entirely ruled out. | Use the lowest effective concentration of this compound as determined by dose-response studies. To confirm that the observed effects are FAAH-mediated, consider using a structurally different FAAH inhibitor as a validation tool or utilizing FAAH knockout/knockdown models if available. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 | Rat FAAH | 10 nM | |
| Human FAAH | 12 nM | ||
| In Vivo Efficacy | Rat (Mild Thermal Injury Model) | Reverses tactile allodynia at 20 mg/kg (i.p.) | [1] |
| Rat (Chung Model of Neuropathic Pain) | Reverses tactile allodynia at 20 mg/kg (i.p.) | [1] | |
| Pharmacokinetics (Rat) | Dose | 20 mg/kg (i.p.) | |
| Plasma Cmax | 26.9 µM | ||
| Plasma Tmax | 0.75 h | ||
| Brain Cmax | 6.04 µM | ||
| Brain Tmax | 2 h |
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This protocol is adapted from commercially available FAAH activity assay kits and is suitable for determining the inhibitory activity of this compound.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
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FAAH Substrate (e.g., N-(4-hydroxyphenyl)arachidonamide)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a working solution of the FAAH substrate in the assay buffer.
-
Prepare serial dilutions of this compound in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted this compound solutions or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the diluted FAAH enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the FAAH substrate working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.[3]
-
Continue to read the fluorescence kinetically for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
In Vivo Study: Neuropathic Pain Model (Rat)
This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of neuropathic pain.
Animal Model:
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Spinal nerve ligation (Chung model) in adult male Sprague-Dawley rats.
Drug Preparation and Administration:
-
Prepare a suspension of this compound in a vehicle of 10% DMSO and 90% corn oil.
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Administer this compound via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[1]
-
The control group should receive an equivalent volume of the vehicle.
Experimental Procedure:
-
Baseline Measurement: Before drug administration, assess the baseline pain response (e.g., tactile allodynia using von Frey filaments).
-
Drug Administration: Administer this compound or vehicle to the rats.
-
Post-treatment Measurements: Measure the pain response at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis:
-
Compare the pain thresholds between the this compound-treated group and the vehicle-treated group at each time point.
-
Data can be expressed as the percentage of reversal of mechanical allodynia.
-
Visualizations
FAAH Signaling Pathway and Inhibition by this compound
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro FAAH Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in an in vitro FAAH assay.
References
JNJ-1661010 effect on 2-AG levels in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-1661010 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, this compound increases the endogenous levels of AEA in tissues, including the brain.[4]
Q2: What is the expected effect of this compound on 2-arachidonoylglycerol (2-AG) levels in vivo?
A2: this compound is not expected to have a significant direct effect on 2-AG levels in vivo.[3][5] The primary enzyme responsible for the degradation of 2-AG in the central nervous system is Monoacylglycerol Lipase (MAGL).[3][6][7] Selective FAAH inhibitors like this compound show high selectivity for FAAH over MAGL.[1] While FAAH can hydrolyze 2-AG in vitro, its contribution to 2-AG degradation in vivo is considered minimal.[5] Some studies suggest complex indirect interactions, where significant elevation of AEA might, under certain conditions, influence 2-AG biosynthesis, but a direct, substantial change in 2-AG levels upon selective FAAH inhibition is not a consistent finding.[8]
Q3: I am not observing the expected increase in anandamide (AEA) levels after administering this compound. What could be the issue?
A3: Several factors could contribute to this. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common problems include inappropriate dosage, incorrect administration route, suboptimal timing of tissue collection, or issues with the analytical method for AEA quantification.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be a highly selective inhibitor for FAAH-1 over FAAH-2 and other serine hydrolases.[1] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to consult the latest literature for any newly identified off-target activities.
Troubleshooting Guides
Issue: No significant increase in anandamide (AEA) levels observed in vivo.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Verify the dosage of this compound used in your experiment. A study in rats has shown that a dose of 20 mg/kg (i.p.) effectively inhibits brain FAAH and elevates AEA levels.[4] Ensure the dose is appropriate for your animal model and experimental goals. |
| Incorrect Administration Route | This compound is brain penetrant and has been shown to be effective when administered intraperitoneally (i.p.).[2][4] Confirm that the chosen administration route allows for sufficient bioavailability in the target tissue. |
| Suboptimal Timing of Tissue Collection | The elevation of AEA levels is time-dependent. Following a 20 mg/kg i.p. dose in rats, increased anandamide levels were observed at 4 hours post-administration.[4] Consider performing a time-course experiment to determine the optimal time point for tissue collection in your specific model. |
| Analytical Method Sensitivity | The quantification of endocannabinoids requires sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[9] Ensure your extraction and quantification methods are validated and have the necessary sensitivity to detect changes in AEA levels. |
| Compound Stability and Formulation | Verify the stability of your this compound stock solution and the formulation used for administration. Ensure proper storage conditions are maintained. |
Issue: Unexpected changes in 2-AG levels observed.
| Possible Cause | Troubleshooting Step |
| Lack of Inhibitor Selectivity | While this compound is highly selective, confirm the purity of your compound. Contamination with a MAGL inhibitor could lead to an increase in 2-AG levels. |
| Indirect Biological Effects | As mentioned in FAQ 2, some research suggests potential indirect crosstalk between the AEA and 2-AG signaling pathways.[8] These effects may be brain-region specific and dependent on the experimental conditions. Consider if your experimental model has a known interplay between these pathways. |
| Pathophysiological State of the Animal Model | The regulation of endocannabinoid levels can be altered in disease states. The observed changes in 2-AG may be a feature of your animal model rather than a direct effect of this compound. Include appropriate vehicle-treated control groups for your specific model. |
Quantitative Data
Table 1: Effect of this compound on Anandamide (AEA) Levels in vivo
| Compound | Dose | Animal Model | Tissue | Time Point | Change in AEA Levels | Reference |
| This compound | 20 mg/kg (i.p.) | Rat | Brain | 4 hours | Up to 1.4-fold increase | [4] |
Table 2: Expected Effect of this compound on 2-Arachidonoylglycerol (2-AG) Levels in vivo
| Compound | Dose | Animal Model | Tissue | Expected Change in 2-AG Levels | Rationale |
| This compound | N/A | General | Brain | No significant change | This compound is a selective FAAH inhibitor. The primary enzyme for 2-AG degradation is MAGL. Selective FAAH inhibitors do not significantly alter 2-AG levels in vivo.[3][5] |
Experimental Protocols
Measurement of Endocannabinoid Levels in vivo
This is a generalized protocol based on methodologies described in the literature. Specific details may need to be optimized for your experimental setup.
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Animal Dosing: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
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Tissue Collection: At the designated time point post-administration, euthanize the animals and rapidly dissect the tissue of interest (e.g., brain). It is crucial to minimize the time between euthanasia and tissue processing to prevent post-mortem changes in endocannabinoid levels. Snap-freezing the tissue in liquid nitrogen is a common practice.
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Tissue Homogenization: Homogenize the frozen tissue in a suitable solvent, typically containing an internal standard for quantification (e.g., deuterated AEA and 2-AG).
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Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.
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Sample Cleanup: The lipid extract may require further purification, for example, by solid-phase extraction (SPE), to remove interfering substances.
-
Quantification by LC-MS/MS: Analyze the purified samples using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). This allows for the sensitive and specific quantification of AEA and 2-AG.
Visualizations
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Managing JNJ-1661010 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing JNJ-1661010 precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
This compound is a sparingly soluble compound. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but is insoluble in water.[1][2][3] To ensure successful experiments, it is crucial to first dissolve the compound in an appropriate organic solvent before introducing it to an aqueous medium.
Q2: I've dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen?
This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds. When the DMSO stock solution is added to an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final aqueous solution, causing it to precipitate out. The final concentration of DMSO in your aqueous solution is a critical factor in maintaining the solubility of this compound.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[2][3] It is advisable to use fresh, high-quality DMSO to avoid moisture absorption, which can reduce the compound's solubility.[2]
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[3][4]
Troubleshooting Guide: Managing Precipitation
This guide provides a systematic approach to address precipitation issues with this compound in aqueous solutions.
Issue 1: this compound powder does not dissolve in the organic solvent.
-
Possible Cause: The solvent may have absorbed moisture, or the concentration is too high.
-
Solution:
-
Use fresh, anhydrous DMSO.
-
Ensure you are not exceeding the known solubility limits (see table below).
-
Gentle warming (up to 37°C) and/or brief sonication can aid dissolution.[4]
-
Issue 2: Precipitation occurs immediately after adding the DMSO stock solution to the aqueous buffer.
-
Possible Cause: The final concentration of this compound is above its solubility limit in the aqueous buffer, or the final DMSO concentration is too low.
-
Solution:
-
Reduce the final concentration of this compound: Perform serial dilutions to determine the maximum achievable concentration in your specific aqueous buffer without precipitation.
-
Increase the final DMSO concentration: While it's ideal to keep the DMSO concentration low to avoid affecting the biological system, a slightly higher concentration (e.g., 0.5% to 1%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Modify the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes help to better disperse the compound.
-
Issue 3: The solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause: The compound is slowly coming out of solution at room temperature or under experimental conditions.
-
Solution:
-
Prepare fresh working solutions: Prepare the final aqueous solution of this compound immediately before use.
-
Maintain a slightly elevated temperature: If your experimental setup allows, maintaining a constant temperature (e.g., 37°C) may help to keep the compound in solution.
-
Use a solubilizing agent: For certain applications, the use of a non-ionic surfactant like Tween-80 or a cyclodextrin such as SBE-β-CD can help to increase the aqueous solubility of this compound.[4] However, the compatibility of these agents with your specific assay must be validated.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 365.45 g/mol | [1] |
| Formula | C₁₉H₁₉N₅OS | [1] |
| Solubility | ||
| DMSO | Up to 100 mM | [1] |
| 36 mg/mL (approx. 98.5 mM) | [2] | |
| 35 mg/mL (approx. 95.76 mM) | [3] | |
| 10 mM | [5] | |
| Ethanol | Up to 10 mM | [1] |
| Water | Insoluble | [2][3] |
| In Vivo Formulations | ||
| 5% DMSO + 95% Corn oil | 4 mg/mL | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.84 mM) | [4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.84 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 365.45 g/mol ).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment (ideally ≤ 0.5% v/v).
-
Perform an intermediate dilution of the 10 mM stock solution in DMSO if necessary to achieve a low final DMSO concentration.
-
Add the appropriate volume of the this compound DMSO stock (or intermediate dilution) to the aqueous buffer while vortexing gently.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Caption: this compound inhibits FAAH, increasing anandamide levels.
References
Interpreting unexpected results with JNJ-1661010
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with JNJ-1661010.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] It acts as a slow, reversible covalent inhibitor by carbamylating the catalytic serine residue (Ser241) in the active site of FAAH. This inhibition prevents the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), leading to their accumulation and enhanced signaling.[2][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for FAAH-1 over FAAH-2 and other serine hydrolases.[4] This high selectivity is a key feature, minimizing the potential for off-target effects compared to less selective FAAH inhibitors.[3]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). For in vivo studies, it can be prepared in a vehicle of 10% DMSO and 90% corn oil.[5] It is recommended to store the solid compound at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.[2]
Q4: Has this compound been associated with any adverse effects in preclinical studies?
Preclinical studies with this compound have shown that it is generally well-tolerated and does not produce the undesirable side effects associated with direct cannabinoid receptor agonists, such as motor impairment.[3] However, as with any pharmacological agent, unexpected behavioral or physiological effects can occur, which may be dose-dependent or related to the specific experimental model.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in In Vitro FAAH Inhibition Assay
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect substrate or inhibitor concentration | Verify calculations and ensure accurate dilutions of both this compound and the FAAH substrate. |
| Degradation of this compound | Prepare fresh stock solutions of this compound from solid compound. Ensure proper storage of stock solutions.[2][5] |
| Inactive FAAH enzyme | Use a new aliquot of FAAH enzyme. Confirm the activity of the enzyme with a known standard inhibitor. |
| Assay conditions not optimal | Ensure the assay buffer pH is correct and the incubation temperature is optimal for FAAH activity (typically 37°C).[6] |
| Slow-binding kinetics | This compound exhibits slow, time-dependent inhibition.[3] Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate to ensure equilibrium is reached. |
Issue 2: No Significant Increase in Anandamide (AEA) Levels In Vivo
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inadequate dose of this compound | Review the literature for effective dose ranges in your specific animal model. Consider performing a dose-response study. A dose of 20 mg/kg (i.p.) has been shown to significantly inhibit brain FAAH and elevate AEA levels in rats.[2] |
| Poor bioavailability or rapid metabolism | Check the formulation and administration route. Ensure proper vehicle preparation for optimal solubility and absorption.[5] |
| Incorrect tissue collection and processing | Anandamide levels can change rapidly post-mortem. Euthanize animals and collect tissues as quickly as possible. Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis. Use appropriate extraction methods to prevent degradation. |
| Analytical method not sensitive enough | Validate the sensitivity and accuracy of your LC-MS/MS or other analytical methods for anandamide quantification.[7] |
| High inter-individual variability | Increase the number of animals per group to ensure statistical power. |
Issue 3: Unexpected Behavioral or Physiological Effects in Animal Models
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Off-target effects | Although this compound is highly selective, off-target effects cannot be entirely ruled out, especially at high doses.[4] Review the literature for known off-target effects of FAAH inhibitors. Consider using a structurally unrelated FAAH inhibitor as a control. |
| Interaction with other pathways | The elevation of anandamide can lead to the activation of cannabinoid receptors (CB1 and CB2) and potentially other pathways.[4] Consider co-administration with CB1 or CB2 receptor antagonists to determine if the observed effects are receptor-mediated. |
| Vehicle effects | Always include a vehicle-treated control group to account for any effects of the solvent or administration procedure. |
| Metabolites of this compound | The observed effects may be due to active metabolites of this compound. While not extensively reported, this is a possibility for any compound. |
| Model-specific sensitivity | The specific animal strain or disease model may have a unique sensitivity to FAAH inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species |
| IC50 | 12 nM | Not specified |
| IC50 | 34 nM | Rat |
| IC50 | 33 nM | Human |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Dose | Route | Effect |
| Mild Thermal Injury (MTI) | Rat | 20 mg/kg | i.p. | Reversal of tactile allodynia |
| Chung Spinal Nerve Ligation (SNL) | Rat | 20 mg/kg | i.p. | Reversal of tactile allodynia |
| Carrageenan-induced inflammation | Rat | 50 mg/kg | i.p. | Attenuation of thermal hyperalgesia |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dose | Route |
| Cmax (Plasma) | 1.58 µM | 10 mg/kg | i.p. |
| T1/2 | 35 min | 10 mg/kg | i.p. |
| CL | 0.032 mL/min/kg | 10 mg/kg | i.p. |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available FAAH inhibitor screening assay kits.
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Dilute FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Serially dilute in FAAH Assay Buffer to obtain a range of concentrations.
-
Prepare the FAAH substrate (e.g., AMC-arachidonoyl amide) solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the FAAH enzyme solution to each well.
-
Add the diluted this compound solutions or vehicle control to the respective wells.
-
Include wells with a known FAAH inhibitor as a positive control and wells with no enzyme as a background control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from all readings.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Quantification of Anandamide in Brain Tissue by LC-MS/MS
This protocol is a generalized procedure based on published methods.[7][8]
-
Tissue Homogenization and Extraction:
-
Weigh the frozen brain tissue (~50-100 mg).
-
Homogenize the tissue in an ice-cold organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) containing an internal standard (e.g., d8-anandamide).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant containing the lipid extract.
-
-
Sample Purification (Optional but Recommended):
-
Perform solid-phase extraction (SPE) to remove interfering lipids and purify the anandamide-containing fraction.
-
-
LC-MS/MS Analysis:
-
Evaporate the solvent from the purified extract under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
Inject the sample into an LC-MS/MS system equipped with a suitable C18 column.
-
Use a gradient elution program to separate anandamide from other lipids.
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of anandamide.
-
Calculate the concentration of anandamide in the tissue samples by comparing the peak area ratio of anandamide to the internal standard against the standard curve.
-
Normalize the results to the weight of the tissue.
-
Visualizations
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro FAAH inhibition assay.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Analysis of FAAH Inhibitors in Preclinical Pain Models: JNJ-1661010 versus URB597
For researchers and drug development professionals, the quest for effective and non-addictive analgesics is a paramount challenge. Fatty Acid Amide Hydrolase (FAAH) inhibitors have emerged as a promising therapeutic class, offering a novel mechanism to modulate the endogenous cannabinoid system for pain relief. This guide provides a detailed, data-driven comparison of two prominent FAAH inhibitors, JNJ-1661010 and URB597, in preclinical models of inflammatory and neuropathic pain.
This publication synthesizes available experimental data to offer an objective comparison of the analgesic efficacy of this compound and URB597. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to equip researchers with the critical information needed to inform their own studies and drug development programs.
Mechanism of Action: A Shared Pathway to Analgesia
Both this compound and URB597 exert their analgesic effects by inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH, these inhibitors increase the synaptic levels of AEA, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are key mediators of pain perception. This indirect modulation of the endocannabinoid system is hypothesized to provide pain relief with a reduced risk of the psychotropic side effects associated with direct cannabinoid receptor agonists.
Performance in Inflammatory Pain Models
Inflammatory pain is a common component of many chronic pain conditions. The Complete Freund's Adjuvant (CFA) and carrageenan-induced paw inflammation models are widely used to evaluate the efficacy of potential analgesics in this context.
Quantitative Data Summary: Inflammatory Pain
| Compound | Pain Model | Species | Administration | Dose | Primary Outcome | Reference |
| URB597 | Complete Freund's Adjuvant (CFA)-induced inflammation | Rat | Intraperitoneal (i.p.) | 0.3 mg/kg | Significant reduction in mechanical allodynia and thermal hyperalgesia.[1][2][3][4] | Jayamanne et al., 2006 |
| This compound | Carrageenan-induced inflammation | Rat | Intraperitoneal (i.p.) | 50 mg/kg | Significant attenuation of thermal hyperalgesia. | Karbarz et al., 2009 |
Key Findings: Both this compound and URB597 demonstrate efficacy in rodent models of inflammatory pain. URB597 was shown to be effective at a lower dose in the CFA model, reducing both mechanical and thermal hypersensitivity.[1][2][3][4] this compound also showed significant effects in the carrageenan model, albeit at a higher dose. Direct comparison is challenging due to the different inflammatory agents and doses used.
Performance in Neuropathic Pain Models
Neuropathic pain, arising from damage to the nervous system, is often debilitating and difficult to treat. The Chung model (spinal nerve ligation) and the partial sciatic nerve ligation model are standard preclinical models for studying this type of pain.
Quantitative Data Summary: Neuropathic Pain
| Compound | Pain Model | Species | Administration | Dose | Primary Outcome | Reference |
| This compound | Chung Model (Spinal Nerve Ligation) | Rat | Intraperitoneal (i.p.) | 20 mg/kg | 60.8% reversal of tactile allodynia.[5] | Karbarz et al., 2009 |
| URB597 | Partial Sciatic Nerve Ligation | Rat | Intraperitoneal (i.p.) | 0.3 mg/kg | No significant effect on mechanical allodynia.[1][4] | Jayamanne et al., 2006 |
| URB597 | Chronic Constriction Injury (CCI) | Mouse | Oral | 1-50 mg/kg (daily for 4 days) | Dose-dependent reduction in thermal and mechanical nocifensive responses. | Russo et al., 2007 |
Key Findings: In models of neuropathic pain, the data presents a more nuanced picture. This compound demonstrated a significant reversal of tactile allodynia in the Chung model in rats.[5] In contrast, a low dose of URB597 was found to be ineffective in the partial sciatic nerve ligation model in rats.[1][4] However, a separate study using the CCI model in mice showed that repeated oral administration of URB597 did produce a dose-dependent analgesic effect. This suggests that the efficacy of URB597 in neuropathic pain may be dependent on the specific nerve injury model, species, and dosing regimen.
Experimental Protocols
To facilitate the replication and comparison of these findings, detailed methodologies from the key studies are provided below.
Inflammatory Pain Model: CFA-Induced Inflammation (for URB597)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: 0.15 mL of Complete Freund's Adjuvant (CFA) was injected into the plantar surface of the left hind paw.
-
Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Thermal hyperalgesia was measured by assessing the paw withdrawal latency (PWL) to a radiant heat source. Testing was conducted 24-48 hours post-CFA injection.[4]
-
Drug Administration: URB597 (0.3 mg/kg) was dissolved in a vehicle of 18% DMSO, 1% ethanol, 1% Tween-80, and 80% saline and administered via intraperitoneal (i.p.) injection.[4]
Neuropathic Pain Model: Chung Model (Spinal Nerve Ligation) (for this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neuropathy: The L5 and L6 spinal nerves were tightly ligated.
-
Behavioral Assessment: Tactile allodynia was measured using von Frey filaments to determine the paw withdrawal threshold. Assessments were made before and after drug administration.
-
Drug Administration: this compound (20 mg/kg) was administered via intraperitoneal (i.p.) injection.[5]
Conclusion
Both this compound and URB597, as inhibitors of FAAH, demonstrate clear analgesic potential in preclinical pain models. The available data suggests that both compounds are effective in treating inflammatory pain. In the context of neuropathic pain, this compound showed a robust effect in the Chung model. The efficacy of URB597 in neuropathic pain appears more variable and may be influenced by the specific model, species, and dosing strategy.
For researchers, these findings underscore the therapeutic promise of FAAH inhibition. However, the discrepancies in efficacy, particularly in neuropathic pain models, highlight the importance of careful model selection and experimental design. Direct, head-to-head comparative studies using identical pain models and outcome measures would be invaluable for a more definitive assessment of the relative therapeutic potential of these two compounds. This guide provides a foundational comparison based on the current literature to aid in the design of future investigations into this promising class of analgesics.
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - ProQuest [proquest.com]
- 3. escholarship.org [escholarship.org]
- 4. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of JNJ-1661010 and PF-04457845: Efficacy as FAAH Inhibitors
In the landscape of therapeutic agents targeting the endocannabinoid system, JNJ-1661010 and PF-04457845 have emerged as significant fatty acid amide hydrolase (FAAH) inhibitors. Both compounds have been investigated for their potential in treating pain and other neurological disorders by preventing the breakdown of the endogenous cannabinoid anandamide. This guide provides a comparative overview of their efficacy, supported by available preclinical and clinical data, to assist researchers and drug development professionals in understanding their pharmacological profiles.
Mechanism of Action
Both this compound and PF-04457845 exert their pharmacological effects by inhibiting the FAAH enzyme. FAAH is the primary enzyme responsible for the degradation of anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain, inflammation, and mood regulation.[1][2] By inhibiting FAAH, these compounds increase the synaptic levels of anandamide, thereby enhancing its signaling at cannabinoid receptors (CB1 and CB2) and other targets.[1][3]
PF-04457845 is characterized as a potent, irreversible, and covalent inhibitor of FAAH.[4][5][6] It acts by carbamylating the catalytic serine nucleophile (Ser241) in the active site of the FAAH enzyme.[4][6] In contrast, this compound is described as a selective and reversible inhibitor of FAAH.[7] This difference in the mode of inhibition—irreversible versus reversible—represents a key distinction between the two molecules.
In Vitro Potency
The inhibitory activity of both compounds against the FAAH enzyme has been quantified in vitro. This data provides a direct measure of their potency at the molecular level.
| Compound | Target | IC50 | kinact/Ki (M-1s-1) | Species | Reference |
| This compound | FAAH | 12 nM | Not Reported | Human | [8] |
| PF-04457845 | FAAH | 7.2 nM | 40,300 | Human | [4] |
Preclinical Efficacy in Pain Models
Both this compound and PF-04457845 have demonstrated analgesic effects in various rodent models of pain. These studies are crucial for establishing in vivo proof-of-concept and determining effective dose ranges.
This compound
This compound has shown efficacy in models of both inflammatory and neuropathic pain.[9]
| Pain Model | Species | Dose | Route | Efficacy | Reference |
| Mild Thermal Injury | Rat | 20 mg/kg | i.p. | Reversal of tactile allodynia | [9] |
| Chung Spinal Nerve Ligation | Rat | 20 mg/kg | i.p. | Reversal of tactile allodynia | [9] |
PF-04457845
PF-04457845 has been extensively studied in preclinical pain models, demonstrating potent anti-nociceptive effects.
| Pain Model | Species | Dose | Route | Efficacy | Reference |
| Complete Freund's Adjuvant (CFA) | Rat | 0.1 mg/kg | p.o. | Minimum effective dose for reducing mechanical allodynia | [4][5] |
| Monosodium Iodoacetate (MIA) | Rat | Not specified | p.o. | Potent antinociceptive effects | [4] |
| Chronic Constriction Injury (CCI) | Mouse | 1.0 mg/kg | i.p. | Complete inhibition of neuropathic pain | [10] |
Clinical Efficacy of PF-04457845
PF-04457845 has progressed to clinical trials, providing valuable insights into its efficacy and safety in humans.
| Indication | Phase | Key Findings | Reference |
| Osteoarthritis of the knee | Phase II | Failed to induce effective analgesia compared to placebo. | [11] |
| Cannabis Withdrawal | Phase IIa | Reduced withdrawal symptoms and cannabis use in men. |
No clinical trial data for this compound is readily available in the public domain.
Experimental Protocols
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain (as described for PF-04457845)
-
Animal Model : Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation : 0.15 ml of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the left hind paw. This induces a localized inflammation and pain that persists for several days.[12]
-
Drug Administration : PF-04457845 is administered orally (p.o.) at various doses.
-
Pain Assessment : Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold (PWT). A decrease in PWT indicates hyperalgesia. Measurements are typically taken at baseline and at various time points after drug administration.[5]
-
Outcome Measure : The primary outcome is the reversal of CFA-induced mechanical allodynia, indicated by an increase in the paw withdrawal threshold.
Spinal Nerve Ligation (Chung) Model of Neuropathic Pain (as described for this compound)
-
Animal Model : Rats are used for this surgical model.
-
Induction of Neuropathy : Under anesthesia, the L5 and L6 spinal nerves are tightly ligated. This procedure leads to the development of tactile allodynia in the ipsilateral hind paw.
-
Drug Administration : this compound is administered, for example, via intraperitoneal (i.p.) injection.
-
Pain Assessment : Tactile allodynia is measured using von Frey filaments to determine the paw withdrawal threshold.
-
Outcome Measure : The primary outcome is the reversal of ligation-induced tactile allodynia.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of FAAH inhibition.
Caption: General experimental workflow for preclinical pain models.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of FAAH Inhibitors: JNJ-1661010 vs. OL-135
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent fatty acid amide hydrolase (FAAH) inhibitors, JNJ-1661010 and OL-135. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides. Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, anxiety, and inflammatory disorders. The selectivity of a FAAH inhibitor is a critical parameter, as off-target effects can lead to undesirable side effects and confound experimental results. This guide focuses on a comparative analysis of this compound and OL-135, two widely studied FAAH inhibitors.
Quantitative Selectivity Data
The following tables summarize the available quantitative data on the inhibitory potency and selectivity of this compound and OL-135.
Table 1: Potency against FAAH
| Compound | Target | IC50 / Ki | Species | Notes |
| This compound | FAAH | IC50: 10 nM[1] | Rat | - |
| FAAH | IC50: 12 nM[1][2][3][4] | Human | - | |
| FAAH | IC50: 34 nM[5] | Rat | - | |
| FAAH | IC50: 33 nM[5] | Human | - | |
| OL-135 | FAAH | Ki: 4.7 nM[1] | Not Specified | Reversible, competitive inhibitor.[1] |
Table 2: Selectivity Profile
| Compound | Off-Target | Selectivity | Notes |
| This compound | Other Serine Hydrolases | No discernible activity up to 500 μM in vitro. | Highly selective. |
| FAAH-2 | >100-fold selectivity for FAAH-1 over FAAH-2.[1][4] | - | |
| MAGL | Highly selective for FAAH over MAGL.[4] | - | |
| OL-135 | General | >60-300 fold selective for FAAH.[1] | - |
| Other Serine Hydrolases | Proteomics-wide screening confirmed selectivity for FAAH. | - | |
| CB1 and CB2 Receptors | Does not bind. | Tested in a Cerep assay panel. | |
| TRP Vanilloid Receptors | Does not bind. | Tested in a Cerep assay panel. | |
| MAGL | Highly selective for FAAH over MAGL.[4] | - |
Mechanism of Action
-
This compound : Acts as a covalent but partially reversible inhibitor of FAAH.[4]
-
OL-135 : Is a reversible covalent inhibitor of FAAH.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAAH signaling pathway and a general workflow for assessing FAAH inhibition.
Caption: FAAH signaling pathway and points of inhibition.
Caption: General workflow for an in vitro FAAH inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of common protocols used to assess FAAH inhibition and selectivity.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay measures the activity of FAAH by monitoring the fluorescence of a product generated from a synthetic substrate.
-
Principle : The non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is hydrolyzed by FAAH to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to FAAH activity.
-
Materials :
-
FAAH enzyme source (e.g., rat brain homogenate, recombinant human FAAH)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test inhibitors (this compound, OL-135) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the FAAH enzyme source to the assay buffer.
-
Add the test inhibitors to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the initial reaction rates (Vmax) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
-
In Vitro FAAH Inhibition Assay (Radiolabeled Method)
This method utilizes a radiolabeled substrate to quantify FAAH activity.
-
Principle : FAAH hydrolyzes [¹⁴C]-anandamide (labeled in the ethanolamine portion) into [¹⁴C]-ethanolamine and arachidonic acid. The radioactive product is separated from the unreacted substrate and quantified.
-
Materials :
-
FAAH enzyme source
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[¹⁴C]-anandamide
-
Test inhibitors
-
Quenching solution (e.g., 1:1 (v/v) chloroform:methanol)
-
Scintillation cocktail and counter
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitors.
-
Pre-incubate the FAAH enzyme with the test inhibitors at 37°C.
-
Initiate the reaction by adding [¹⁴C]-anandamide and incubate for a specific duration (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Separate the aqueous phase (containing [¹⁴C]-ethanolamine) from the organic phase (containing unreacted [¹⁴C]-anandamide) by centrifugation.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and IC50 values as described for the fluorometric assay.
-
Measurement of Anandamide Levels in Biological Samples (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying endogenous anandamide levels.
-
Principle : Anandamide is extracted from a biological matrix, separated from other lipids by liquid chromatography, and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
-
Procedure :
-
Sample Preparation : Homogenize tissue or plasma samples in a solvent (e.g., acetonitrile or a mixture of chloroform, methanol, and water) containing an internal standard (e.g., deuterated anandamide).
-
Lipid Extraction : Perform liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing anandamide.
-
LC Separation : Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water and acetonitrile with formic acid).
-
MS/MS Detection : Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for anandamide and the internal standard.
-
Quantification : Create a standard curve using known concentrations of anandamide and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
Conclusion
Both this compound and OL-135 are potent and highly selective inhibitors of FAAH. This compound exhibits exceptional selectivity against other serine hydrolases and a preference for FAAH-1 over FAAH-2. OL-135 also demonstrates high selectivity for FAAH, with its on-target activity confirmed in FAAH knockout models. The choice between these inhibitors may depend on the specific experimental context, such as the desired mechanism of inhibition (partially reversible covalent for this compound vs. reversible covalent for OL-135) and the specific off-targets of concern. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and validate the suitability of these inhibitors for their research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Validation of FAAH Inhibition by JNJ-1661010
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of Fatty Acid Amide Hydrolase (FAAH) inhibition by JNJ-1661010 against another well-characterized FAAH inhibitor, PF-04457845. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological pathway and experimental workflow.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous bioactive lipids, most notably the endocannabinoid N-arachidonoylethanolamine, or anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates AEA's signaling activity. Pharmacological inhibition of FAAH is a therapeutic strategy aimed at increasing the endogenous levels of anandamide, thereby enhancing its analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][2][3]
This compound is a potent, selective, and slowly reversible inhibitor of FAAH.[4] Its efficacy relies on its ability to penetrate the brain and engage the FAAH enzyme in vivo, leading to a measurable increase in substrate levels and downstream therapeutic effects.[5] Validating this engagement is a critical step in preclinical and clinical development.
Mechanism of Action: Enhancing Endocannabinoid Signaling
FAAH inhibitors, including this compound and PF-04457845, act by covalently modifying a catalytic serine residue (Ser241) in the FAAH active site.[1][5] This inactivation of the enzyme prevents the breakdown of anandamide. The resulting elevation of anandamide levels leads to increased activation of cannabinoid receptors (CB1 and CB2), potentiating the natural signaling of the endocannabinoid system.
Experimental Protocols for In Vivo Validation
Validating the in vivo activity of an FAAH inhibitor like this compound involves a multi-step process to confirm target engagement and measure the downstream pharmacodynamic effects.
3.1. Ex Vivo FAAH Activity Assay
This assay directly measures the residual activity of the FAAH enzyme in tissues collected from animals treated with the inhibitor.
-
Animal Dosing: Administer this compound or a comparator compound (e.g., PF-04457845) to rodents (rats or mice) via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.)). A vehicle control group is essential.
-
Tissue Collection: At predetermined time points after dosing (e.g., 1, 4, 24 hours), animals are euthanized, and brains are rapidly excised and frozen.
-
Sample Preparation: Brain tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl).[6] The homogenate is then centrifuged to prepare a microsomal fraction or used as a whole-cell lysate, which serves as the source of the FAAH enzyme.[6][7]
-
Enzymatic Reaction: The tissue preparation is incubated at 37°C with a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA).[8][9] FAAH hydrolyzes the substrate, releasing a highly fluorescent product (7-amino-4-methylcoumarin).[8]
-
Quantification: The rate of fluorescence increase is measured using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).[6][9] The activity in the treated group is compared to the vehicle control group to calculate the percent inhibition.
3.2. Quantification of Endocannabinoid Levels by LC-MS/MS
This method quantifies the direct pharmacodynamic effect of FAAH inhibition: the elevation of its primary substrate, anandamide.
-
Animal Dosing and Tissue Collection: Follow the same initial steps as in the activity assay.
-
Lipid Extraction: Brain tissue is homogenized in a solvent system, typically containing an organic solvent like acetonitrile or a chloroform/methanol mixture, along with an internal standard (e.g., deuterated anandamide) for accurate quantification.
-
Sample Cleanup: The lipid extract is purified using solid-phase extraction to remove interfering substances.
-
LC-MS/MS Analysis: The purified sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The endocannabinoids are separated by chromatography and then detected and quantified by the mass spectrometer based on their unique mass-to-charge ratio.
-
Data Analysis: The concentration of anandamide in the tissue is calculated by comparing its signal to that of the internal standard and expressed as pmol/g or ng/g of tissue.
Comparative In Vivo Performance Data
The following table summarizes quantitative data from preclinical studies, comparing the in vivo efficacy of this compound with the irreversible inhibitor PF-04457845.
| Parameter | This compound | PF-04457845 | Reference |
| In Vitro Potency (IC₅₀) | 12 nM (human) | 7.2 nM (human) | [10][11] |
| Mechanism | Slow-reversible, covalent | Irreversible, covalent | [5][11] |
| Animal Model | Rat | Rat | [1][5] |
| Dose & Route | 20 mg/kg, i.p. | 1 mg/kg, p.o. | [1][5] |
| Brain FAAH Inhibition | >85% inhibition for up to 4 hours. At 24 hours, activity recovered to ~25% of control. | Near-complete inhibition sustained for 24 hours. | [1][2][5] |
| Brain Anandamide (AEA) Levels | Increased by a factor of 1.4 at 4 hours post-dose. | Maximal sustained elevation for 24 hours. | [1][5] |
| In Vivo Efficacy Model | Active in thermal injury and neuropathic pain models. | Potent antinociceptive effects in inflammatory pain models (MED = 0.1 mg/kg). | [5][11] |
MED: Minimum Effective Dose
Visualizing the Validation Workflow
The process for validating FAAH inhibition in vivo follows a structured experimental pipeline from drug administration to final data analysis.
Conclusion
The in vivo validation of this compound confirms its role as a potent, brain-penetrant FAAH inhibitor.[5] Following a 20 mg/kg i.p. dose in rats, it achieves significant and lasting inhibition of brain FAAH activity (>85% for at least 4 hours) and a corresponding, pharmacologically relevant increase in anandamide levels.[2][5]
When compared to a potent irreversible inhibitor like PF-04457845, this compound demonstrates a different kinetic profile. While PF-04457845 produces a near-complete and longer-lasting inhibition at a lower oral dose, the slow reversibility of this compound may offer a distinct therapeutic window and safety profile.[1][5] Both compounds have proven effective in preclinical models of pain, validating that successful target engagement by FAAH inhibitors translates to therapeutic efficacy.[5][11] The choice between these inhibitors would depend on the desired duration of action and specific therapeutic application. The experimental protocols detailed here provide a robust framework for quantifying and comparing the in vivo pharmacology of novel FAAH inhibitors.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-1661010: A Comparative Analysis of Potency Against Other FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of JNJ-1661010 with other notable Fatty Acid Amide Hydrolase (FAAH) inhibitors, including URB597, PF-3845, and OL-135. The data presented is supported by established experimental protocols to ensure accurate and reproducible findings.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, the levels of AEA are increased, leading to the modulation of various physiological processes, including pain, inflammation, and mood. This has made FAAH a significant target for therapeutic intervention.
Comparative Potency of FAAH Inhibitors
The potency of an inhibitor is a key determinant of its therapeutic potential. The following table summarizes the in vitro potency of this compound in comparison to other well-characterized FAAH inhibitors. Potency is expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), which represent the concentration of an inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively.
| Inhibitor | Target Species | IC50 (nM) | Ki (nM) |
| This compound | Human | 12[2][3][4][5] | - |
| Rat | 10[5], 34[6] | - | |
| URB597 | Human (liver microsomes) | 3[7][8] | - |
| Rat (brain membranes) | 5[7][8] | - | |
| PF-3845 | Human (FAAH-1) | 18 | 230 |
| OL-135 | - | - | 4.7 |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Experimental Protocols
The determination of inhibitor potency is crucial for the evaluation of its efficacy. Below is a detailed methodology for a common in vitro FAAH inhibition assay.
Fluorometric FAAH Inhibition Assay
This assay measures the activity of FAAH by monitoring the fluorescence generated from the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in cold FAAH assay buffer. Keep the enzyme on ice.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup:
-
Add a specific volume of the assay buffer to each well of the 96-well plate.
-
Add a small volume of the diluted inhibitor solutions to the appropriate wells.
-
Include control wells:
-
No-inhibitor control: Contains enzyme and substrate but no inhibitor (represents 100% enzyme activity).
-
No-enzyme control: Contains substrate but no enzyme (to measure background fluorescence).
-
Positive control: A known FAAH inhibitor can be included for comparison.
-
-
-
Pre-incubation: Add the diluted FAAH enzyme to all wells except the no-enzyme control. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. The readings can be taken kinetically or as an endpoint measurement after a fixed incubation time (e.g., 30 minutes at 37°C).
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
FAAH Signaling Pathway and Inhibition
The diagram below illustrates the signaling pathway regulated by FAAH and the mechanism of action of FAAH inhibitors.
Caption: FAAH-regulated signaling pathway and the effect of inhibitors.
Experimental Workflow for FAAH Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing FAAH inhibitors.
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 6. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
JNJ-1661010: A Comparative Analysis of its Cross-reactivity with other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serine hydrolase inhibitor JNJ-1661010 with other alternatives, focusing on its cross-reactivity profile. The information presented is supported by experimental data to offer an objective assessment of its performance.
This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide.[1] Its high selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition of other serine hydrolases can lead to undesirable side effects.
Comparative Selectivity Profile
This compound belongs to the piperidine/piperazine urea class of FAAH inhibitors.[2] This class of compounds has been shown to be highly selective for FAAH with minimal to no activity against other serine hydrolases.[2][3][4]
The table below summarizes the inhibitory activity of this compound against its primary target, FAAH, and highlights its lack of significant cross-reactivity with other representative serine hydrolases.
| Target Enzyme | This compound IC50 | Other FAAH Inhibitors (for comparison) |
| Fatty Acid Amide Hydrolase (FAAH) | 12 nM | URB597 (IC50 = 4.6 nM), PF-3845 (IC50 = 7.2 nM) |
| Monoacylglycerol Lipase (MAGL) | > 500 µM (No discernible activity)[3] | JZL195 (IC50 = 19 nM) |
| Alpha/Beta-hydrolase domain containing 6 (ABHD6) | > 500 µM (No discernible activity)[3] | JZL195 (Inhibits ABHD6)[3] |
| Lysophospholipase 1 (LYPLA1) | > 500 µM (No discernible activity)[3] | --- |
| Lysophospholipase 2 (LYPLA2) | > 500 µM (No discernible activity)[3] | --- |
| Other Serine Hydrolases (in vitro panel) | > 500 µM (No discernible activity)[3] | Carbamate-based inhibitors often show cross-reactivity |
Note: The high IC50 values (>500 µM) indicate a lack of significant inhibition at physiologically relevant concentrations. Furthermore, studies have shown that this compound exhibits over 100-fold selectivity for FAAH-1 compared to FAAH-2.[1]
Signaling Pathway of FAAH Inhibition
The primary mechanism of action of this compound involves the inhibition of FAAH, leading to an increase in the endogenous levels of anandamide and other fatty acid amides. This enhancement of endocannabinoid signaling is associated with analgesic, anti-inflammatory, and anxiolytic effects.
Experimental Protocols
The determination of the cross-reactivity of this compound with other serine hydrolases is typically performed using a competitive activity-based protein profiling (ABPP) assay.
Competitive Activity-Based Protein Profiling (ABPP)
This method allows for the assessment of an inhibitor's potency and selectivity against a broad range of enzymes within their native biological context.
1. Proteome Preparation:
-
Tissues or cells are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a proteome lysate.
-
The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
-
The proteome lysate is pre-incubated with varying concentrations of the test compound (this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
3. Probe Labeling:
-
A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., biotin or a fluorophore), is added to the lysate.
-
The probe covalently binds to the active site serine of the active hydrolases. If the active site is blocked by the inhibitor, the probe cannot bind.
4. Analysis:
-
Gel-Based Analysis: The proteome is separated by SDS-PAGE. The gel is then scanned for fluorescence to visualize the labeled serine hydrolases. A decrease in fluorescence intensity for a specific enzyme band in the presence of the inhibitor indicates inhibition.
-
Mass Spectrometry-Based Analysis: For a more comprehensive and quantitative analysis, a biotinylated probe is used. After labeling, the probe-labeled enzymes are enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the inhibited serine hydrolases.
The IC50 values are then calculated by measuring the concentration of the inhibitor required to reduce the probe labeling by 50%.
Conclusion
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
JNJ-1661010: A Novel Alternative to Direct CB1 Agonists for Therapeutic Development
A detailed comparison of the FAAH inhibitor JNJ-1661010 and direct cannabinoid receptor 1 (CB1) agonists, focusing on their distinct mechanisms of action, preclinical efficacy, and safety profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed protocols, and signaling pathway visualizations.
Direct agonists of the cannabinoid receptor 1 (CB1R) have shown therapeutic promise in various conditions, including chronic pain and anxiety. However, their clinical utility is often hampered by undesirable side effects such as psychoactivity, cognitive impairment, and motor deficits.[1] An alternative strategy is to enhance the signaling of endogenous cannabinoids by inhibiting their metabolic enzymes. This compound, a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH), represents this approach.[2][3][4][5] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the levels of AEA, which then acts on CB1 receptors. This indirect and localized enhancement of endocannabinoid signaling is hypothesized to provide a more favorable therapeutic window compared to the widespread and often excessive receptor activation caused by direct CB1 agonists.
Mechanism of Action: A Tale of Two Approaches
Direct CB1 agonists, such as the synthetic compound WIN 55,212-2, bind to and activate CB1 receptors throughout the central nervous system and periphery.[6][7][8] This non-specific activation leads to a broad range of physiological and behavioral effects, including the desired therapeutic outcomes and the aforementioned side effects.[1]
In contrast, this compound does not directly interact with CB1 receptors. Instead, it inhibits FAAH, leading to an accumulation of anandamide in a spatially and temporally specific manner. Anandamide is produced "on-demand" in response to physiological stimuli, and its action is localized to the synapses where it is released. By preventing its breakdown, this compound amplifies this endogenous signaling without causing widespread, non-physiological receptor activation. This targeted approach is believed to be the key to its improved side-effect profile.
Preclinical Efficacy: Analgesia Without Motor Impairment
Preclinical studies have demonstrated the analgesic efficacy of this compound in various pain models. Notably, these studies often highlight the absence of motor coordination deficits, a common side effect of direct CB1 agonists.
Analgesic Effects
In a rat model of inflammatory pain (carrageenan-induced thermal hyperalgesia), this compound (50 mg/kg, i.p.) significantly attenuated hyperalgesia.[2] Similarly, in a neuropathic pain model (spinal nerve ligation), this compound (20 mg/kg) reversed tactile allodynia by 60.8% at 30 minutes post-dose.[2] In the mild thermal injury model in rats, this compound dose-dependently reversed tactile allodynia with a maximum efficacy of approximately 90% at 30 minutes post-dose.[2]
Motor Function
A key advantage of FAAH inhibitors is their reported lack of motor impairment. Studies have shown that this compound exhibits activity in pain models with no associated motor impairment. In contrast, direct CB1 agonists like WIN 55,212-2 have been shown to induce dose-dependent alterations in motor behavior.[6] For instance, a high dose of WIN 55,212-2 (5 mg/kg) significantly decreased locomotor activity in rats, an effect attributed to motor impairment. While some studies suggest that at specific doses, the analgesic or other therapeutic effects of WIN 55,212-2 can be separated from catalepsy, the risk of motor side effects remains a significant concern.
Quantitative Data Summary
| Compound | Test Model | Dose | Efficacy | Motor Impairment |
| This compound | Mild Thermal Injury (rat) | 20 mg/kg, i.p. | ~90% reversal of tactile allodynia | Not Observed |
| Spinal Nerve Ligation (rat) | 20 mg/kg, i.p. | 60.8% reversal of tactile allodynia | Not Observed | |
| Carrageenan-induced Hyperalgesia (rat) | 50 mg/kg, i.p. | Significant attenuation of hyperalgesia | Not Observed | |
| WIN 55,212-2 | Progressive Ratio Operant Behavior (rat) | 0.6-1.8 mg/kg | Dose-dependent reduction in lever presses | Increased locomotor activity at 0.6 mg/kg, no change at higher doses |
| Open Field (rat) | 5 mg/kg | - | Significant decrease in locomotor activity |
Experimental Protocols
Thermal Paw Hyperalgesia Test (Hargreaves Method)
This method is used to assess sensitivity to thermal stimuli.
-
Acclimation: Rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate for at least 15 minutes.
-
Stimulus Application: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Measurement: The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Data Analysis: A decrease in paw withdrawal latency compared to baseline indicates thermal hyperalgesia. The effect of the test compound is measured as a reversal of this decrease.
Rotarod Test
This test is used to assess motor coordination and balance.
-
Apparatus: A rotating rod with a non-slippery surface, divided into lanes for individual mice or rats.
-
Acclimation and Training: Animals are habituated to the testing room and may be trained on the rotarod at a constant low speed.
-
Testing: The rod accelerates from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Measurement: The latency to fall from the rod is recorded for each animal.
-
Data Analysis: A shorter latency to fall indicates impaired motor coordination.
Signaling Pathways
The distinct mechanisms of this compound and direct CB1 agonists result in different downstream signaling cascades.
References
- 1. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase reduces reinstatement of nicotine seeking but not break point for nicotine self-administration--comparison with CB(1) receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the cannabinoid receptor agonist WIN 55,212-2 on operant behavior and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Influence of intracerebroventricular or intraperitoneal administration of cannabinoid receptor agonist (WIN 55,212-2) and inverse agonist (AM 251) on the regulation of food intake and hypothalamic serotonin levels | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. The cannabinoid agonists WIN 55,212-2 and CP 55,940 attenuate rotational behavior induced by a dopamine D1 but not a D2 agonist in rats with unilateral lesions of the nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of JNJ-1661010 in FAAH Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected efficacy of JNJ-1661010, a potent Fatty Acid Amide Hydrolase (FAAH) inhibitor, in FAAH knockout (KO) animal models. While direct experimental data of this compound in FAAH KO models is not currently available in the public domain, this document synthesizes information on the compound's mechanism of action, the phenotype of FAAH KO models, and relevant studies with other FAAH inhibitors to provide a predictive comparison.
Introduction to this compound and FAAH
This compound is a selective and potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, thereby enhancing their effects on various physiological processes, including pain, inflammation, and neurotransmission.[3][4] this compound is a brain-penetrant compound that has demonstrated analgesic effects in various preclinical models of pain in wild-type animals.[1][4]
FAAH knockout models, typically mice, are genetically engineered to lack the FAAH enzyme. These animals exhibit constitutively elevated levels of anandamide and display a distinct phenotype that includes reduced pain perception (hypoalgesia), altered emotional reactivity, and enhanced learning in aversive conditioning tasks.[5][6]
Predicted Efficacy of this compound in FAAH Knockout Models
Based on the mechanism of action of this compound and the established phenotype of FAAH KO mice, it is predicted that This compound would have no significant pharmacological effect in FAAH knockout models . The absence of the FAAH enzyme in these animals means that the primary molecular target of this compound is not present. Therefore, the administration of this compound would not further elevate anandamide levels or produce the downstream behavioral effects seen in wild-type animals.
This prediction is strongly supported by studies on other well-characterized FAAH inhibitors in FAAH KO mice. These studies serve as a valuable surrogate for understanding the expected outcomes with this compound.
Comparative Data from Other FAAH Inhibitors in FAAH KO Models
The following table summarizes the findings of studies using other FAAH inhibitors in FAAH knockout mice. These studies consistently demonstrate that the effects of FAAH inhibitors are dependent on the presence of the FAAH enzyme.
| FAAH Inhibitor | Experimental Model | Key Findings in Wild-Type Mice | Key Findings in FAAH KO Mice | Reference |
| URB597 | Morphine Tolerance | Prevents and reverses morphine tolerance. | Genetic deletion of FAAH mimics the effect of URB597. | [5] |
| PF-3845 | Neuropathic Pain (Chronic Constriction Injury) | Produces anti-allodynic effects. | Lacks anti-allodynic efficacy. | [6] |
| OL-135 | Neuropathic Pain (Chronic Constriction Injury) | Produces antinociception. | Does not produce antinociception, establishing FAAH as the relevant target. | [4] |
| URB597 | General Pharmacology | Increases brain anandamide levels and enhances anandamide's hypothermic effects. | Has no effect on brain anandamide levels or anandamide-induced hypothermia. | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of FAAH inhibition and a typical experimental workflow for assessing the efficacy of an FAAH inhibitor in wild-type versus FAAH knockout models.
Experimental Protocols
The following are generalized experimental protocols derived from studies on FAAH inhibitors and FAAH knockout mice. These can serve as a template for designing experiments to formally test the efficacy of this compound in FAAH KO models.
Animals
-
FAAH Knockout Mice: FAAH (-/-) mice and wild-type (+/+) littermate controls on a C57BL/6J background are typically used.[5]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5]
Drug Administration
-
This compound: Based on preclinical studies in wild-type rodents, this compound can be administered via intraperitoneal (i.p.) injection at doses ranging from 10 to 50 mg/kg.[1][2] The vehicle would typically be a solution such as a mixture of ethanol, emulphor, and saline.
-
Control: A vehicle control group should be included for both wild-type and FAAH KO mice.
Behavioral Assays for Analgesia
-
Hot Plate Test (Thermal Nociception):
-
Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to the first sign of nociception (e.g., hind paw licking or jumping).
-
A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Administer this compound or vehicle and re-test at various time points (e.g., 30, 60, 120 minutes) post-injection.
-
-
Von Frey Test (Mechanical Allodynia):
-
Place the mouse on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
In models of neuropathic or inflammatory pain, this test can be used to assess the reversal of allodynia by this compound.
-
Biochemical Assays
-
Anandamide Level Measurement:
-
Homogenize the tissue in a suitable solvent (e.g., methanol containing internal standards).
-
Perform lipid extraction and quantify anandamide levels using liquid chromatography-mass spectrometry (LC-MS).
Conclusion
While no direct experimental data for this compound in FAAH knockout models is available, a strong scientific rationale predicts a lack of efficacy. The absence of the FAAH enzyme in these models removes the drug's primary target. This is consistently supported by studies with other FAAH inhibitors, which show that their pharmacological effects are abolished in FAAH KO mice. Therefore, FAAH knockout models serve as an essential negative control to confirm the on-target mechanism of action of FAAH inhibitors like this compound, rather than as a model to test for therapeutic efficacy. Future studies directly testing this compound in FAAH KO mice would be valuable to definitively confirm these predictions.
References
- 1. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the fatty-acid amide hydrolase inhibitor URB597: Effects on anandamide and oleoylethanolamide deactivation [iris.uniroma1.it]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JNJ-1661010: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling JNJ-1661010, a selective and reversible inhibitor of fatty acid amide hydrolase (FAAH), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on general best practices for chemical reagents of this nature and information available for similar compounds.
Essential Safety and Handling Protocols
Before proceeding with disposal, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles with side-shields and protective gloves.[1] Ensure adequate ventilation in the work area and have an accessible safety shower and eye wash station.[1]
Storage and Stability:
Proper storage is crucial to maintain the integrity of this compound and prevent degradation into potentially more hazardous byproducts.
| Storage Condition | Shelf Life |
| Lyophilized Powder at -20°C | Up to 36 months |
| In Solution at -20°C | Up to 1 month |
| Solid Powder at 4°C | Up to 6 months |
| Solid Powder at -20°C | Up to 12 months |
| In Solvent at -80°C | Up to 6 months |
| In Solvent at -20°C | Up to 6 months |
Note: Always refer to the manufacturer's specific recommendations for storage as variations may exist between suppliers.
Step-by-Step Disposal Procedure
The following procedure is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
-
Initial Assessment:
-
Identify the Waste Stream: Determine if the this compound waste is in solid form, dissolved in a solvent, or part of a mixture. This will dictate the appropriate disposal pathway.
-
Consult Institutional Guidelines: Review your organization's chemical hygiene plan and waste disposal procedures.
-
-
Preparing for Disposal:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), concentration, and any solvents present. Include appropriate hazard symbols as determined by your safety office.
-
-
Disposal of Solid Waste:
-
Packaging: Place solid this compound waste in a securely sealed, compatible container.
-
Collection: Arrange for pickup by your institution's hazardous waste management service.
-
-
Disposal of Liquid Waste:
-
Solvent Considerations: The disposal method for liquid waste containing this compound will heavily depend on the solvent used. Common solvents for this compound include DMSO and ethanol.
-
Aqueous Solutions: Due to its limited water solubility, disposal of this compound in aqueous solutions is less common. If generated, these should be treated as chemical waste.
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in designated solvent waste containers. Do not dispose of down the drain.
-
Containerization: Use a leak-proof, compatible container for liquid waste. Do not overfill.
-
-
Decontamination:
-
Glassware and Equipment: Thoroughly rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone). Collect the rinse as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent.
-
Logical Workflow for this compound Disposal
Caption: Logical flow for the safe disposal of this compound.
Experimental Protocols Cited
While no experimental protocols for the disposal of this compound were found, the handling and disposal procedures are based on standard laboratory practices for similar chemical compounds. The information provided is synthesized from product information pages and a Safety Data Sheet for a related FAAH inhibitor.[1] Researchers should always prioritize their institution's specific safety and disposal protocols.
References
Essential Safety and Handling of JNJ-1661010: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like JNJ-1661010, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
When working with this compound, a comprehensive understanding of its potential hazards and the requisite personal protective equipment (PPE) is critical. The following information, synthesized from available safety data sheets (SDS), outlines the necessary precautions for handling this compound.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side-shields or goggles | Chemical-resistant gloves (e.g., nitrile), lab coat | NIOSH-approved respirator with a particulate filter (e.g., N95) |
| Solution Preparation and Handling | Chemical safety goggles or a face shield | Chemical-resistant gloves (e.g., nitrile), lab coat | Not generally required if handled in a fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile), lab coat | Not generally required |
| Animal Dosing and Handling | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile), lab coat | Consult institutional animal care and use committee (IACUC) guidelines |
Hazard Identification and Safe Handling
While a comprehensive toxicological profile for this compound is not fully established, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Operational Plan:
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure that all necessary PPE is readily available and in good condition.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust particles.
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Experimental Protocols: Safe Handling Procedures
Weighing Solid this compound:
-
Don appropriate PPE: lab coat, nitrile gloves, and safety glasses.
-
Perform the weighing procedure inside a chemical fume hood or a balance enclosure to minimize inhalation exposure.
-
Use a clean, dedicated spatula for transferring the powder.
-
Carefully transfer the desired amount to a pre-tared container.
-
Clean the balance and surrounding area with a damp paper towel to collect any residual powder, and dispose of the towel as hazardous waste.
Preparing a Stock Solution:
-
Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Conduct the procedure in a chemical fume hood.
-
Add the weighed this compound to a volumetric flask or other appropriate container.
-
Slowly add the desired solvent (e.g., DMSO, ethanol) to the container.
-
Cap the container and mix by vortexing or sonication until the solid is completely dissolved.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
